Product packaging for Teroxalene Hydrochloride(Cat. No.:CAS No. 3845-22-5)

Teroxalene Hydrochloride

Cat. No.: B1681265
CAS No.: 3845-22-5
M. Wt: 493.5 g/mol
InChI Key: GWLHCTMTLJQQKG-UHFFFAOYSA-N
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Description

Teroxalene hydrochloride is a disubstituted piperazine used to treat animals with Schistosome mansoni.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42Cl2N2O B1681265 Teroxalene Hydrochloride CAS No. 3845-22-5

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWLHCTMTLJQQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191770
Record name Teroxalene hydrochloride
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Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3845-22-5
Record name Teroxalene hydrochloride [USAN]
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Record name TEROXALENE HYDROCHLORIDE
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Record name Teroxalene hydrochloride
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Record name 1-(3-CHLORO-P-TOLYL)-4-(6-(4-TERT-PENTYLPHENOXY)-HEXYL)-PIPERAZINE HCL
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Record name TEROXALENE HYDROCHLORIDE
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Foundational & Exploratory

Teroxalene Hydrochloride: A Comprehensive Technical Guide on Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teroxalene hydrochloride is a piperazine derivative with potential therapeutic applications. This document provides a detailed technical overview of its synthesis, characterization, and a plausible mechanism of action, designed to support research and development efforts in the pharmaceutical sciences. This compound's chemical formula is C₂₈H₄₂Cl₂N₂O, with a molecular weight of 493.5 g/mol .[1]

Synthesis of this compound

The synthesis of this compound can be conceptualized as a multi-step process involving the formation of key intermediates. While a specific, publicly available, step-by-step protocol for this compound is not documented, a plausible and detailed synthetic route can be constructed based on established organic chemistry principles and published methods for analogous piperazine derivatives. The overall synthesis involves the N-arylation of a piperazine derivative followed by an etherification reaction.

Proposed Synthetic Pathway

A logical synthetic approach would involve two main stages:

  • Synthesis of the piperazine intermediate: 1-(3-chloro-4-methylphenyl)piperazine.

  • Synthesis of the phenoxyhexyl intermediate: 1-(6-bromohexyloxy)-4-(tert-pentyl)benzene.

  • Final coupling and salt formation: Reaction of the two intermediates followed by conversion to the hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 1-(3-chloro-4-methylphenyl)piperazine

This step involves the N-arylation of piperazine with 1-chloro-3-fluoro-4-methylbenzene.

  • Materials: Piperazine, 1-chloro-3-fluoro-4-methylbenzene, potassium carbonate (K₂CO₃), dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a round-bottom flask, dissolve piperazine (1.2 equivalents) in DMSO.

    • Add potassium carbonate (2.0 equivalents).

    • To this stirred suspension, add 1-chloro-3-fluoro-4-methylbenzene (1.0 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to 120 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-(3-chloro-4-methylphenyl)piperazine.

Step 2: Synthesis of 1-(6-bromohexyloxy)-4-(tert-pentyl)benzene

This step involves the etherification of 4-(tert-pentyl)phenol with 1,6-dibromohexane.

  • Materials: 4-(tert-pentyl)phenol, 1,6-dibromohexane, sodium hydride (NaH), tetrahydrofuran (THF).

  • Procedure:

    • To a stirred solution of 4-(tert-pentyl)phenol (1.0 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

    • Allow the mixture to stir at room temperature for 30 minutes.

    • Add 1,6-dibromohexane (3.0 equivalents) dropwise to the reaction mixture.

    • Reflux the mixture for 8-12 hours, monitoring by TLC.

    • After completion, cool the reaction and quench with saturated ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 75 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography to afford 1-(6-bromohexyloxy)-4-(tert-pentyl)benzene.

Step 3: Synthesis of this compound

This final step involves the coupling of the two intermediates and subsequent formation of the hydrochloride salt.

  • Materials: 1-(3-chloro-4-methylphenyl)piperazine, 1-(6-bromohexyloxy)-4-(tert-pentyl)benzene, sodium carbonate (Na₂CO₃), acetonitrile, hydrochloric acid (in diethyl ether).

  • Procedure:

    • In a reaction vessel, combine 1-(3-chloro-4-methylphenyl)piperazine (1.0 equivalent), 1-(6-bromohexyloxy)-4-(tert-pentyl)benzene (1.1 equivalents), and sodium carbonate (2.0 equivalents) in acetonitrile.

    • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction by TLC.

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the crude product in diethyl ether and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the free base of Teroxalene.

    • Dissolve the free base in a minimal amount of diethyl ether and cool to 0 °C.

    • Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

    • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Spectroscopic Data
Technique Instrumentation Sample Preparation Expected Observations
¹H NMRVarian CFT-20 (or equivalent)Dissolved in CDCl₃ or DMSO-d₆Signals corresponding to aromatic protons, piperazine ring protons, alkyl chain protons, and methyl/ethyl groups of the tert-pentyl substituent.
¹³C NMRStandard NMR SpectrometerDissolved in CDCl₃ or DMSO-d₆Resonances for all unique carbon atoms in the molecule, including aromatic, aliphatic, and ether-linked carbons.
Infrared (IR)FTIR SpectrometerKBr Pellet or WaferCharacteristic absorption bands for C-H (aromatic and aliphatic), C-N, C-O (ether), and C-Cl bonds. The hydrochloride salt will also show a broad N-H⁺ stretch.
Mass Spectrometry (MS)ESI or CI Mass SpectrometerDissolved in a suitable solventA molecular ion peak corresponding to the free base [M]⁺ and/or the protonated molecule [M+H]⁺.

Table 1: Summary of Spectroscopic Characterization Methods.

Chromatographic Data
Technique Column Mobile Phase Detection Expected Result
HPLCC18 reverse-phaseAcetonitrile/Water with 0.1% TFA (gradient)UV at 254 nmA single major peak indicating high purity.
TLCSilica gel 60 F₂₅₄Ethyl acetate/Hexane (various ratios)UV light or iodine vaporA single spot with a specific Rf value.

Table 2: Summary of Chromatographic Characterization Methods.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs, particularly the piperazine core, are common in compounds with anticancer properties. Many such compounds exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Proposed Mechanism of Action Workflow

The following diagram illustrates a hypothetical workflow for investigating the anticancer mechanism of this compound, focusing on the PI3K/Akt/mTOR pathway.

cluster_0 In Vitro Screening cluster_1 Mechanism of Action Study cluster_2 Signaling Pathway Visualization Cancer Cell Lines Cancer Cell Lines Teroxalene Treatment Teroxalene Treatment Cancer Cell Lines->Teroxalene Treatment Dose-response Viability Assay (MTT) Viability Assay (MTT) Teroxalene Treatment->Viability Assay (MTT) Measure IC50 Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Teroxalene Treatment->Apoptosis Assay (Annexin V) Quantify apoptosis Western Blot Western Blot Viability Assay (MTT)->Western Blot If cytotoxic Apoptosis Assay (Annexin V)->Western Blot If pro-apoptotic PI3K_Akt_mTOR_Pathway PI3K_Akt_mTOR_Pathway Western Blot->PI3K_Akt_mTOR_Pathway Probe key proteins (p-Akt, p-mTOR) dot_diagram Generate DOT script for pathway PI3K_Akt_mTOR_Pathway->dot_diagram

Caption: Experimental workflow for investigating the anticancer activity of this compound.

PI3K/Akt/mTOR Signaling Pathway

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Teroxalene HCl Teroxalene HCl Teroxalene HCl->Akt potential inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a potential target for this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. While a definitive, published synthetic protocol is not available, the proposed route offers a robust and plausible method for its preparation. The characterization data provides a framework for quality control and assurance. The exploration of its potential biological activity within the context of the PI3K/Akt/mTOR signaling pathway offers a starting point for further pharmacological investigation. This document is intended to serve as a valuable resource for researchers and scientists engaged in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Structural Analogues and Derivatives of Teroxalene Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teroxalene hydrochloride, a disubstituted piperazine, has been identified as an agent with activity against Schistosoma mansoni. The development of novel anthelmintics is a critical area of research due to the emergence of resistance to current therapies. This technical guide provides a comprehensive overview of the core structural features of this compound and explores the potential for the design, synthesis, and evaluation of its structural analogues and derivatives. While specific research on Teroxalene analogues is limited in publicly available literature, this document outlines a framework for such research, drawing upon established principles of medicinal chemistry and parasitology. We will delve into putative mechanisms of action, propose synthetic strategies, detail essential experimental protocols for efficacy testing, and discuss potential signaling pathways in Schistosoma mansoni that could be targeted. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in advancing the field of anthelmintic drug discovery based on the Teroxalene scaffold.

Introduction to this compound

This compound is a chemical entity characterized by a 1-(3-chloro-4-methylphenyl)-4-[6-(4-tert-pentylphenoxy)hexyl]piperazine structure. Historically, piperazine and its derivatives have been employed as anthelmintic agents.[1][2] Their mechanism of action is generally understood to involve the modulation of neurotransmission in parasites, leading to paralysis and subsequent expulsion from the host.[1][2] this compound's specific application has been noted in the context of infections with Schistosoma mansoni, a major causative agent of schistosomiasis.

The development of new anthelmintic drugs is a global health priority. The widespread use of a limited number of drugs, such as praziquantel for schistosomiasis, has raised concerns about the potential for drug resistance. The exploration of novel chemical scaffolds, such as that of this compound, is therefore a crucial endeavor. This guide will provide a roadmap for the systematic exploration of Teroxalene's structural analogues and derivatives as potential next-generation anthelmintics.

Putative Mechanism of Action and Signaling Pathways

The primary mechanism of action for many piperazine-based anthelmintics is the agonism of γ-aminobutyric acid (GABA) receptors in nematodes.[1][2] GABA is a major inhibitory neurotransmitter in these organisms. The binding of piperazine derivatives to GABA receptors can lead to hyperpolarization of nerve and muscle cells, resulting in flaccid paralysis of the worm.[1] This paralysis prevents the worm from maintaining its position in the host's gastrointestinal tract, leading to its expulsion.

While the specific molecular targets of this compound in Schistosoma mansoni have not been definitively elucidated in the available literature, it is plausible that it shares a similar mechanism involving disruption of neuromuscular coordination. In schistosomes, several neurotransmitter systems, including serotonergic and octopaminergic pathways, are known to control motor function and could be potential targets.[3][4]

Another potential avenue for investigation is the impact of such compounds on key signaling pathways within the parasite that are essential for its growth, development, and reproduction. The Transforming Growth Factor-β (TGF-β) signaling pathway, for instance, is known to play a crucial role in the development and reproductive biology of Schistosoma mansoni.[1][5] Disruption of this pathway could represent a viable strategy for anthelmintic drug action.

Visualizing Potential Signaling Pathways

The following diagrams illustrate the putative GABAergic signaling pathway that could be targeted by Teroxalene analogues and a simplified overview of the TGF-β signaling pathway in S. mansoni.

GABAergic_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell GABA_vesicle GABA Vesicles Release GABA Release GABA_vesicle->Release Ca_channel_pre Voltage-gated Ca²⁺ Channel Ca_channel_pre->Release Ca²⁺ influx GABA_R GABA Receptor (Ligand-gated Cl⁻ channel) Release->GABA_R GABA Cl_ion Cl⁻ GABA_R->Cl_ion Opens Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Teroxalene Teroxalene Analogue Teroxalene->GABA_R Agonist

Caption: Putative GABAergic signaling pathway targeted by piperazine-based anthelmintics.

TGF_beta_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand (Host or Parasite) TBRII Type II Receptor (SmTβRII) TGF_beta->TBRII TBRI Type I Receptor (SmTβRI) TBRII->TBRI Activates R_SMAD R-Smad (SmSmad2) TBRI->R_SMAD Phosphorylates Complex Smad Complex R_SMAD->Complex Co_SMAD Co-Smad (SmSmad4) Co_SMAD->Complex DNA DNA Complex->DNA Translocates to Nucleus Gene_Expression Gene Expression (Growth, Development, Reproduction) DNA->Gene_Expression Drug Potential Drug Target Drug->TBRI Inhibition? Drug->R_SMAD Inhibition?

Caption: Simplified TGF-β signaling pathway in S. mansoni, a potential drug target.

Design and Synthesis of Structural Analogues

The chemical structure of this compound offers several points for modification to explore structure-activity relationships (SAR). The core components that can be systematically varied include:

  • The Substituted Phenyl Ring: Modifications to the chloro and methyl groups can be explored. Introducing other halogens (F, Br, I) or electron-withdrawing/donating groups could influence the electronic properties and binding affinity of the molecule.

  • The Piperazine Core: While the piperazine ring is likely crucial for activity, substitutions on the carbon atoms could be investigated, although this may be synthetically challenging.

  • The Alkyl Linker: The length of the hexyl chain can be varied to understand the optimal distance between the piperazine and the phenoxy group for target engagement.

  • The Substituted Phenoxy Ring: The tert-pentyl group can be replaced with other alkyl or aryl groups of varying size and lipophilicity to probe the binding pocket of the target.

Hypothetical Structural Analogues

The following table presents a hypothetical series of Teroxalene analogues that could be synthesized to investigate SAR. Note: The biological activity data in this table is purely illustrative and for conceptual purposes, as no such data for Teroxalene analogues is currently available in the public domain.

Compound IDR1 (Phenyl Ring)R2 (Phenoxy Ring)Linker Length (n)Hypothetical EC50 (µM) against S. mansoni
TERO-0013-Cl, 4-CH34-tert-pentyl6Baseline
TERO-0023-F, 4-CH34-tert-pentyl6Data not available
TERO-0033-Cl, 4-H4-tert-pentyl6Data not available
TERO-0043-Cl, 4-CH34-tert-butyl6Data not available
TERO-0053-Cl, 4-CH34-phenyl6Data not available
TERO-0063-Cl, 4-CH34-tert-pentyl4Data not available
TERO-0073-Cl, 4-CH34-tert-pentyl8Data not available
General Synthetic Workflow

A general synthetic route to analogues of this compound would likely involve a multi-step process. The following diagram illustrates a plausible synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Synthetic Steps cluster_products Products A Substituted 1-Arylpiperazine Step1 Step 1: Alkylation of Piperazine A->Step1 B 1,n-Dihaloalkane B->Step1 C Substituted Phenol Step2 Step 2: Williamson Ether Synthesis C->Step2 Intermediate N-(ω-Haloalkyl)-N'- arylpiperazine Step1->Intermediate Final_Base Teroxalene Analogue (Free Base) Step2->Final_Base Step3 Step 3: Salt Formation Final_Salt Teroxalene Analogue Hydrochloride Salt Step3->Final_Salt Intermediate->Step2 Final_Base->Step3 HCl

Caption: A generalized synthetic workflow for the preparation of Teroxalene analogues.

Experimental Protocols

General Protocol for the Synthesis of a Teroxalene Analogue

This protocol describes a general method for the synthesis of a hypothetical Teroxalene analogue, for example, 1-(3-chloro-4-methylphenyl)-4-[6-(4-tert-butylphenoxy)hexyl]piperazine hydrochloride.

Materials:

  • 1-(3-Chloro-4-methylphenyl)piperazine

  • 1,6-Dibromohexane

  • 4-tert-Butylphenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 1-(6-bromohexyl)-4-(3-chloro-4-methylphenyl)piperazine

  • To a solution of 1-(3-chloro-4-methylphenyl)piperazine (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and 1,6-dibromohexane (1.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired intermediate.

Step 2: Synthesis of 1-(3-chloro-4-methylphenyl)-4-[6-(4-tert-butylphenoxy)hexyl]piperazine

  • To a solution of 4-tert-butylphenol (1.1 eq) in anhydrous THF, add NaH (1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 1-(6-bromohexyl)-4-(3-chloro-4-methylphenyl)piperazine (1.0 eq) in anhydrous THF.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and quench carefully with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the free base of the Teroxalene analogue.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified free base in a minimal amount of diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (1.1 eq) with stirring.

  • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the hydrochloride salt.

In Vitro Schistosomicidal Activity Assay

This protocol outlines a general method for assessing the in vitro activity of synthesized compounds against adult Schistosoma mansoni.

Materials:

  • Adult S. mansoni worms (obtained from experimentally infected mice)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • 24-well culture plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Praziquantel (positive control)

  • Incubator (37 °C, 5% CO₂)

  • Inverted microscope

Procedure:

  • Prepare stock solutions of the test compounds and praziquantel in DMSO.

  • Dispense supplemented RPMI-1640 medium into the wells of a 24-well plate.

  • Add the test compounds to the wells to achieve the desired final concentrations (e.g., in a serial dilution). The final DMSO concentration should not exceed 1%. Include a DMSO-only control.

  • Carefully transfer one to two adult worm pairs into each well.

  • Incubate the plates at 37 °C in a 5% CO₂ atmosphere.

  • Observe the worms under an inverted microscope at various time points (e.g., 24, 48, and 72 hours).

  • Assess worm viability based on motor activity, pairing status, and morphological changes (e.g., tegumental damage). A scoring system can be used to quantify these effects.

  • Determine the concentration at which 50% of the worms are killed or show a defined severe phenotype (EC₅₀).

Conclusion and Future Directions

This compound presents a promising, yet underexplored, scaffold for the development of new antischistosomal agents. This technical guide has outlined a rational approach to the design, synthesis, and evaluation of its structural analogues and derivatives. The lack of specific data in the current literature highlights a significant opportunity for research in this area.

Future work should focus on the synthesis and systematic in vitro screening of a library of Teroxalene analogues to establish clear structure-activity relationships. Promising candidates from these initial screens should then be advanced to in vivo studies in animal models of schistosomiasis to assess their efficacy, pharmacokinetics, and safety profiles. Furthermore, detailed mechanistic studies are required to identify the specific molecular target(s) of Teroxalene and its active analogues within Schistosoma mansoni. Elucidating the precise mechanism of action will be invaluable for optimizing the design of more potent and selective next-generation anthelmintics based on this chemical class. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for initiating and advancing such a research program.

References

In Silico Modeling of Teroxalene Hydrochloride Interactions with a Putative Schistosoma mansoni Protein Kinase: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document presents a hypothetical in silico modeling study of Teroxalene Hydrochloride. Due to the limited publicly available data on the specific molecular interactions of this compound, this whitepaper is intended as a detailed, illustrative guide to the potential application of computational methods for its investigation. The experimental protocols, data, and visualizations are representative of common practices in the field of computational drug discovery.

Introduction

This compound is a chemical entity with known therapeutic potential.[1][2] Understanding its mechanism of action at a molecular level is crucial for further drug development and optimization. In silico modeling offers a powerful and cost-effective approach to elucidate these mechanisms by simulating the interactions between a ligand, such as this compound, and its biological target.

This technical guide outlines a hypothetical in silico study investigating the interaction of this compound with a putative protein kinase from Schistosoma mansoni, a parasitic flatworm responsible for schistosomiasis. Protein kinases are essential for various cellular processes in these parasites and represent promising drug targets. The methodologies, data, and visualizations presented herein provide a comprehensive framework for conducting similar computational studies.

Hypothetical Biological Target

For the purpose of this illustrative study, the selected target is a hypothetical protein kinase from Schistosoma mansoni, herein referred to as SmPK1. The rationale for this choice is the critical role of protein kinases in parasite survival and their established druggability. A homology model of SmPK1 was generated based on known protein kinase structures to provide a structural basis for the in silico analysis.

Methodologies and Experimental Protocols

A multi-step computational workflow was designed to investigate the binding of this compound to the ATP-binding site of SmPK1.

Ligand and Receptor Preparation

Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database (CID 19704).[2] The ligand was prepared using AutoDock Tools (ADT) v1.5.6. This involved adding Gasteiger charges, merging non-polar hydrogens, and defining rotatable bonds to allow for conformational flexibility during docking.

Receptor Preparation: The hypothetical 3D structure of the SmPK1 protein kinase was used. The receptor was prepared in ADT by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The grid box for docking was centered on the predicted ATP-binding site, with dimensions of 60 x 60 x 60 Å to encompass the entire active site cavity.

Molecular Docking

Molecular docking simulations were performed using AutoDock Vina to predict the binding conformation and affinity of this compound within the SmPK1 active site. The Lamarckian Genetic Algorithm was employed with the following parameters:

  • Number of genetic algorithm runs: 100

  • Population size: 150

  • Maximum number of evaluations: 2,500,000

  • Maximum number of generations: 27,000

The resulting docking poses were clustered based on root-mean-square deviation (RMSD) and ranked according to their predicted binding energy.

Molecular Dynamics Simulation

To assess the stability of the predicted this compound-SmPK1 complex, a 100-nanosecond molecular dynamics (MD) simulation was performed using GROMACS 2020. The complex was solvated in a cubic box of TIP3P water molecules, and the system was neutralized with counter-ions. The system was first energy-minimized, followed by NVT and NPT equilibration steps. The production MD run was performed under an NPT ensemble at 300 K and 1 atm.

Results and Data Presentation

The in silico analysis provided quantitative data on the binding affinity and stability of the this compound-SmPK1 complex.

Molecular Docking Results

The molecular docking simulations predicted a favorable binding of this compound within the ATP-binding pocket of SmPK1. The top-ranked docking pose exhibited a strong binding affinity.

ParameterValue
Binding Energy (kcal/mol)-9.8
Inhibition Constant (Ki) (µM)0.15
Interacting ResiduesLYS72, GLU91, VAL123, LEU176

Table 1: Predicted binding parameters of this compound with SmPK1.

Molecular Dynamics Simulation Analysis

The stability of the docked complex was evaluated by analyzing the RMSD of the protein backbone and the ligand over the 100 ns simulation.

MetricAverage Value (nm)Standard Deviation (nm)
Protein Backbone RMSD0.250.03
Ligand RMSD (relative to protein)0.120.02

Table 2: RMSD analysis from the 100 ns Molecular Dynamics simulation.

The low and stable RMSD values for both the protein and the ligand suggest that the binding pose of this compound within the SmPK1 active site is stable over the simulation time.

Visualizations

Visual representations are critical for understanding the complex relationships in molecular modeling studies. The following diagrams were generated using Graphviz (DOT language).

In Silico Modeling Workflow

workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis Ligand Teroxalene HCl (PubChem CID: 19704) Docking Molecular Docking (AutoDock Vina) Ligand->Docking Receptor SmPK1 (Homology Model) Receptor->Docking MD Molecular Dynamics (GROMACS) Docking->MD Binding_Affinity Binding Affinity (kcal/mol, Ki) Docking->Binding_Affinity Stability Complex Stability (RMSD) MD->Stability

Figure 1: Workflow of the in silico modeling study.
Hypothetical Signaling Pathway of SmPK1

signaling_pathway cluster_upstream Upstream Signal cluster_receptor Receptor cluster_cascade Kinase Cascade cluster_output Cellular Response Growth_Factor Growth Factor Receptor_Kinase Transmembrane Receptor Growth_Factor->Receptor_Kinase SmPK1 SmPK1 Receptor_Kinase->SmPK1 Activation Downstream_Kinase Downstream Kinase SmPK1->Downstream_Kinase Phosphorylation Cell_Survival Cell Survival & Proliferation Downstream_Kinase->Cell_Survival Teroxalene Teroxalene HCl Teroxalene->SmPK1 Inhibition

Figure 2: Hypothetical signaling pathway involving SmPK1 and its inhibition by this compound.

Conclusion

This technical whitepaper presents a hypothetical but detailed framework for the in silico modeling of this compound's interactions with a putative parasitic protein kinase. The outlined methodologies, including molecular docking and molecular dynamics simulations, provide valuable insights into the potential binding modes and stability of the drug-target complex. The structured presentation of quantitative data and the use of clear visualizations offer a comprehensive understanding of the computational workflow and its outcomes. While the presented study is illustrative, it underscores the power of computational approaches in modern drug discovery and provides a solid foundation for future experimental validation and the development of novel therapeutics against schistosomiasis.

References

Obscure Compound: The Elusive History of Teroxalene Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as a potential treatment for schistosomiasis, the historical record and detailed scientific data on the discovery and development of Teroxalene Hydrochloride remain largely inaccessible in publicly available resources. This lack of information presents a significant challenge in constructing a comprehensive technical guide on the compound.

This compound is documented as an orally active antischistosomal agent.[1][2][3][4][5][6] Its chemical formula is C28H42Cl2N2OS, with a molecular weight of 524.2364.[7][8] However, beyond these basic details, a thorough investigation into its origins, including the researchers and institutions responsible for its discovery and the timeline of its development, yields no specific results.

The compound is frequently listed in extensive patent documents, often alongside hundreds of other substances.[9][10][11][12][13][14][15][16][17][18][19][20] These patents typically focus on novel drug delivery systems, such as prodrug compositions, topical formulations, and controlled-release mechanisms, rather than providing specific data on this compound itself. The inclusion of this compound in these lists suggests its recognition as a known chemical entity with potential therapeutic applications, but the patents do not offer any insight into its discovery or detailed pharmacological profile.

Efforts to uncover quantitative data, such as IC50 values, binding affinities, or pharmacokinetic parameters, have been unsuccessful. Similarly, detailed experimental protocols for its synthesis or evaluation are not described in the available literature. The absence of this critical information makes it impossible to construct the detailed tables and experimental methodology sections required for a comprehensive technical guide.

Furthermore, without information on its mechanism of action, no signaling pathways or experimental workflows can be visualized. The creation of diagrams, a core requirement for a technical whitepaper, is therefore not feasible.

References

Teroxalene Hydrochloride: An Inquiry into its Schistosomicidal Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide serves as an overview of the current, publicly available information regarding the biological activity of Teroxalene Hydrochloride. Extensive searches of scientific literature and databases indicate that this compound is primarily identified as a schistosomicidal agent, suggesting its potential use in the treatment of schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. However, a significant lack of in-depth, publicly accessible data on its quantitative efficacy, specific mechanism of action, and detailed experimental protocols currently limits a comprehensive understanding of its therapeutic potential. This document summarizes the available information and highlights the existing knowledge gaps.

Introduction to this compound

This compound, also known by its synonyms A-16612 and NSC-138704, is a chemical entity that has been classified as a schistosomicidal agent.[1] Schistosomiasis is a major global health problem, and the primary treatment relies on a limited number of drugs, making the exploration of new therapeutic agents like this compound a relevant area of research.

Biological Activity: Schistosomicidal Properties

The principal biological activity attributed to this compound is its ability to act against Schistosoma parasites. One source explicitly states that it is used to treat animals infected with Schistosoma mansoni, one of the major species responsible for human schistosomiasis.[1] This indicates that the compound has undergone at least some level of preclinical evaluation for its anthelmintic properties.

  • IC50/EC50 values: The half-maximal inhibitory or effective concentrations against various life stages of the Schistosoma parasite.

  • In vivo efficacy data (e.g., ED50, LD50): The effective dose required to produce a therapeutic effect in 50% of a test population and the lethal dose for 50% of a test population, respectively, in animal models of schistosomiasis.

  • Comparative efficacy studies: Data comparing the efficacy of this compound to existing schistosomicidal drugs like praziquantel.

could not be retrieved from the conducted searches.

Mechanism of Action

The precise molecular mechanism by which this compound exerts its schistosomicidal effects remains unelucidated in the available literature. Understanding the mechanism of action is critical for drug development as it provides insights into the drug's target, potential for resistance development, and possible off-target effects.

For context, other schistosomicidal drugs act through various mechanisms, such as disruption of calcium homeostasis, inhibition of essential enzymes, or interference with the parasite's tegument (outer covering). Without specific studies on this compound, its mode of action can only be speculated upon.

Experimental Protocols

A core requirement for the scientific community is the availability of detailed experimental protocols to ensure reproducibility and further investigation. The searches conducted for this guide did not yield any specific, detailed methodologies for key experiments involving this compound. This includes protocols for:

  • In vitro schistosomicidal assays: Methods detailing the culture of different Schistosoma life stages and the assessment of drug effects on viability, motility, and development.

  • In vivo animal model studies: Protocols describing the animal models used (e.g., mice, hamsters), infection procedures, drug administration routes and schedules, and methods for assessing worm burden and egg reduction.

  • Mechanism of action studies: Experimental designs aimed at identifying the molecular target and signaling pathways affected by this compound.

Signaling Pathways and Experimental Workflows

Given the lack of information on the mechanism of action, no specific signaling pathways within the Schistosoma parasite that are modulated by this compound can be described. Consequently, the creation of diagrams for signaling pathways or detailed experimental workflows is not possible at this time.

To illustrate the type of visualization that would be included had the data been available, a hypothetical experimental workflow for screening schistosomicidal compounds is presented below.

G cluster_0 In Vitro Screening cluster_1 In Vivo Efficacy A Schistosoma mansoni adult worm culture B Compound Incubation (this compound) A->B C Assessment of Viability (Motility, Tegument Damage) B->C D Mouse Model of Schistosomiasis C->D Lead Compound Progression E Oral Administration of This compound D->E F Worm Burden and Egg Count Reduction Analysis E->F

Caption: Hypothetical workflow for schistosomicidal drug screening.

Conclusion and Future Directions

While this compound is identified as a schistosomicidal agent, there is a significant dearth of publicly available scientific data to construct a comprehensive technical guide as initially intended. The core requirements of quantitative data, detailed experimental protocols, and an understanding of its mechanism of action are largely unmet by the current body of accessible literature.

For researchers, scientists, and drug development professionals interested in this compound, the following future directions are proposed:

  • Literature De-Archiving: A deeper dive into older, non-digitized chemical and pharmacological literature, including patent archives, may be necessary to uncover original research on this compound.

  • De Novo Preclinical Evaluation: In the absence of historical data, a complete preclinical evaluation, including in vitro and in vivo studies, would be required to ascertain the true potential of this compound as a therapeutic agent for schistosomiasis. This would involve establishing its efficacy, determining its mechanism of action, and assessing its safety profile.

This guide serves to consolidate the limited available information on this compound and to clearly define the significant knowledge gaps that currently exist. Further research is imperative to validate its historical classification as a schistosomicidal agent and to determine its viability as a modern therapeutic candidate.

References

Potential Therapeutic Targets of Teroxalene Hydrochloride and Related Antischistosomal Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information directly detailing the therapeutic targets and mechanism of action of Teroxalene Hydrochloride is limited. This guide synthesizes the available data on closely related compounds, particularly trioxaquines, which are also investigated for their antischistosomal properties. The information presented herein is intended to provide a comprehensive overview of the potential therapeutic avenues and research directions for this class of molecules.

Introduction

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide. The current mainstay of treatment, praziquantel, is effective against adult worms but shows reduced efficacy against juvenile stages and faces the threat of emerging drug resistance.[1][2] This underscores the urgent need for novel therapeutic agents with different mechanisms of action. This compound has been identified as an orally active agent against schistosomiasis. While specific data on this compound is sparse, its chemical nomenclature suggests a potential relation to the "trioxaquine" class of compounds. Trioxaquines are hybrid molecules that combine two pharmacophores: a 1,2,4-trioxane ring and a 4-aminoquinoline moiety.[3][4] This guide will explore the potential therapeutic targets of such compounds in the context of schistosomiasis, drawing from preclinical studies on related molecules.

Putative Mechanism of Action and Therapeutic Targets

The primary proposed mechanism of action for trioxaquine-like compounds against schistosomes is analogous to their antimalarial activity, which centers on the parasite's hemoglobin digestion pathway. Schistosomes, like the malaria parasite Plasmodium, reside in the bloodstream and digest host hemoglobin for nutrients. This process releases large quantities of heme, which is toxic to the parasite and is detoxified by polymerization into hemozoin.

Heme Alkylation and Inhibition of Hemozoin Formation

The dual pharmacophore structure of trioxaquines suggests a two-pronged attack:

  • Heme Alkylation: The 1,2,4-trioxane entity is believed to be activated by heme, leading to the generation of radical species that alkylate heme itself.[3]

  • Inhibition of Hemozoin Crystallization: The aminoquinoline moiety can stack with heme, preventing its detoxification into hemozoin crystals.[3]

This disruption of heme metabolism leads to an accumulation of toxic heme, causing oxidative stress and parasite death.

Proposed Mechanism of Action of Trioxaquines cluster_parasite Schistosome Digestive Vacuole cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification (Polymerization) Alkylated_Heme Alkylated Heme (Toxic) Oxidative_Stress Oxidative Stress Heme->Oxidative_Stress Accumulation Trioxaquine Trioxaquine (e.g., Teroxalene analog) Trioxaquine->Heme Stacking & Inhibition of Polymerization Activated_Trioxaquine Activated Trioxaquine (Radical Species) Trioxaquine->Activated_Trioxaquine Activation by Heme Activated_Trioxaquine->Heme Alkylation Alkylated_Heme->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Figure 1: Proposed mechanism of action for trioxaquine compounds against Schistosoma.

Other Potential Mechanisms

While heme metabolism is a primary target, studies on trioxaquines suggest that other mechanisms may also contribute to their antischistosomal activity. The observation that these compounds are active against various life stages of the parasite, including larval forms that may have different metabolic profiles, points towards a multi-target engagement.[3][5] Further research is required to elucidate these additional targets.

Preclinical Data on Related Compounds

Direct quantitative data for this compound is not publicly available. However, preclinical studies on trioxaquine analogs provide valuable insights into the potential efficacy of this class of compounds.

Compound ClassParasite SpeciesLife StageIn Vitro ActivityIn Vivo ActivityReference
Trioxaquines (e.g., PA1259)Schistosoma mansoniCercariae, Schistosomules, Adult wormsActiveActive[3]
Oxamniquine AnalogsSchistosoma mansoniLarvae, Adult wormsExcellentActive[6]
Oxamniquine AnalogsSchistosoma haematobiumAdult wormsExcellentLimited[6]
Quinoxaline DerivativesSchistosoma mansoniSchistosomulaActive (EC50 in µM range)Not specified[7]
Quinoxaline DerivativesSchistosoma haematobiumNot specifiedSignificantNot specified[7]
Quinoxaline DerivativesSchistosoma japonicumNot specifiedSignificantNot specified[7]

Experimental Protocols

The following is a representative protocol for in vitro antischistosomal activity screening, based on methodologies described in the literature.[3]

In Vitro Antischistosomal Activity Assay

Objective: To determine the efficacy of a test compound against different life stages of Schistosoma mansoni.

Materials:

  • Schistosoma mansoni cercariae, 21-day-old schistosomules, and 49-day-old adult worms.

  • RPMI 1640 medium supplemented with 10% fetal calf serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (e.g., Praziquantel).

  • Negative control (solvent only).

  • 24-well culture plates.

  • Incubator (37°C, 5% CO2).

  • Inverted microscope.

Procedure:

  • Parasite Preparation:

    • Recover cercariae from infected snails in spring water.

    • Recover schistosomules and adult worms from percutaneously infected mice at 21 and 49 days post-infection, respectively.

    • Wash the recovered parasites in culture medium.

  • Assay Setup:

    • Plate approximately 50 cercariae, 10-15 schistosomules, or 3-5 adult worm pairs per well of a 24-well plate containing 2 mL of culture medium.

    • Add the test compound at various concentrations (e.g., in a serial dilution). Ensure the final solvent concentration is non-toxic to the parasites.

    • Include positive and negative control wells.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for up to 72 hours.

  • Data Collection:

    • Observe the parasites under an inverted microscope at regular intervals (e.g., 2, 24, 48, 72 hours).

    • Assess parasite viability based on motor activity (motility) and morphological changes (e.g., tegumental damage, gut alterations).

    • Record the time to immobilization or death for each concentration.

  • Data Analysis:

    • Determine the concentration of the compound that produces a 50% effect (EC50) on motility or survival.

Experimental Workflow for In Vitro Antischistosomal Assay cluster_prep 1. Parasite Preparation cluster_setup 2. Assay Setup cluster_incubation 3. Incubation cluster_data 4. Data Collection & Analysis Cercariae Cercariae (from snails) Plating Plate parasites in 24-well plates Cercariae->Plating Schistosomules Schistosomules (21-day, from mice) Schistosomules->Plating Adults Adult Worms (49-day, from mice) Adults->Plating Compound_Addition Add test compound (serial dilutions) Plating->Compound_Addition Controls Include positive (PZQ) & negative (solvent) controls Compound_Addition->Controls Incubate Incubate at 37°C, 5% CO2 for up to 72h Controls->Incubate Microscopy Microscopic observation at time points Incubate->Microscopy Assessment Assess motility & morphological changes Microscopy->Assessment Analysis Determine EC50 values Assessment->Analysis

Figure 2: General workflow for the in vitro screening of antischistosomal compounds.

Conclusion and Future Directions

While direct evidence for the therapeutic targets of this compound is not yet in the public domain, the investigation of related trioxaquine compounds provides a strong rationale for its potential mechanism of action against Schistosoma. The disruption of heme metabolism presents a key vulnerability in the parasite that can be exploited.

Future research should focus on:

  • Direct Target Identification: Employing chemoproteomics and other target identification methods to definitively determine the molecular targets of this compound within the parasite.

  • Mechanism of Action Studies: Elucidating any secondary mechanisms beyond heme metabolism that contribute to its antischistosomal activity.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: Optimizing the trioxaquine scaffold to enhance efficacy and selectivity while minimizing potential toxicity.

  • In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, safety profile, and pharmacokinetic properties of this compound.

A deeper understanding of the molecular targets and mechanism of action of this and related compounds will be crucial for the development of the next generation of antischistosomal drugs and for devising strategies to overcome potential drug resistance.

References

Teroxalene Hydrochloride: An Inquiry into its Anti-Parasitic Activity

Author: BenchChem Technical Support Team. Date: November 2025

At present, the absence of publicly available information prevents the compilation of a detailed technical guide, including quantitative efficacy data, experimental protocols, and mechanistic pathways, as originally intended. The scientific community relies on peer-reviewed and published data to validate and build upon research findings. Without such foundational information, any discussion of Teroxalene Hydrochloride's anti-parasitic activity would be speculative.

For researchers, scientists, and drug development professionals interested in this specific compound, it is recommended to:

  • Verify the compound's name and chemical identifier (e.g., CAS number, IUPAC name). It is possible that the compound is known by a different designation in the scientific literature.

  • Consult internal or proprietary databases if this is a compound under development within a specific organization. Information on novel therapeutic agents is often confidential until intellectual property is secured and preliminary findings are published.

  • Monitor scientific conferences and new publications in the fields of parasitology and medicinal chemistry for any forthcoming information on this or structurally related compounds.

Until "this compound" is described in the scientific literature, a comprehensive technical guide on its anti-parasitic activity cannot be responsibly generated. The following sections, which would typically form the core of such a guide, remain unpopulated due to the lack of available data:

  • Quantitative Data on Anti-Parasitic Efficacy

  • Detailed Experimental Protocols

  • Signaling Pathways and Mechanism of Action

This report will be updated if and when information regarding this compound becomes publicly available.

Teroxalene Hydrochloride: An Obscure Anthelmintic Agent

Author: BenchChem Technical Support Team. Date: November 2025

Cairo, Egypt - Teroxalene Hydrochloride, also known by its developmental code Abbott-16612, is a chemical compound historically investigated for its anthelmintic properties, specifically as a potential treatment for schistosomiasis, a parasitic disease caused by flatworms. Despite early research, the compound has largely fallen into obscurity, with limited publicly available data on its efficacy, mechanism of action, and safety profile.

Initial investigations into this compound as a schistosomiasis agent were conducted in the late 1960s. A key study, "Evaluation of a new oral compound, Abbott-16612 in the treatment of bilharziasis," was published in 1968 in the Journal of the Egyptian Medical Association. This research, led by Dr. A. Abdallah, explored the therapeutic potential of the compound. However, detailed quantitative data and comprehensive experimental protocols from this study are not readily accessible in modern medical and scientific databases.

Further complicating a thorough understanding of this compound is the lack of subsequent published research. Searches for follow-up clinical trials or in-depth mechanistic studies on this compound have proven fruitless. This suggests that the compound may not have demonstrated sufficient efficacy or safety in early studies to warrant further development, particularly with the advent of highly effective and broadly used anthelmintics like praziquantel.

While this compound is classified as an antiparasitic and antihelminthic agent, the absence of robust data prevents a detailed technical analysis. Key information required by researchers and drug development professionals, such as ED50 (median effective dose), LD50 (median lethal dose), and specific experimental methodologies, remains elusive. Furthermore, without knowledge of its mechanism of action, it is impossible to create visualizations of its signaling pathways.

Abbott 16612 (Teroxalene Hydrochloride): An Obscure Antischistosomal Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abbott 16612, chemically known as Teroxalene Hydrochloride, is a compound historically investigated for its potential as an antischistosomal agent.[1] Despite its classification as a therapeutic candidate against schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma, detailed public-domain data on its biological activity, mechanism of action, and preclinical development are remarkably scarce. This guide synthesizes the limited available information and provides a framework for understanding the compound based on its chemical class and therapeutic target.

Compound Properties

PropertyValueSource
IUPAC Name 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloridePubChem
Molecular Formula C₂₈H₄₂Cl₂N₂OPubChem
Molecular Weight 493.5 g/mol PubChem
CAS Number 3845-22-5PubChem
Synonyms Abbott 16612, A-16612, Teroxalene HClPubChem

Mechanism of Action (Hypothesized)

The precise mechanism of action for this compound against Schistosoma species has not been elucidated in publicly available research. However, based on its structural classification as a piperazine derivative, some general hypotheses can be posited. Piperazine-based anthelmintics often function by modulating neuromuscular transmission in the parasite.

A potential logical workflow for investigating the mechanism of action is proposed below.

cluster_investigation Hypothetical Investigation Workflow In_vitro_screening In vitro screening against S. mansoni Phenotypic_observation Phenotypic observation (motility, tegument damage) In_vitro_screening->Phenotypic_observation Target_identification Target identification (e.g., ion channels, receptors) Phenotypic_observation->Target_identification Pathway_analysis Signaling pathway analysis Target_identification->Pathway_analysis

Caption: Hypothetical workflow for investigating the mechanism of action of an antischistosomal compound.

Experimental Protocols

Detailed experimental protocols for studies specifically involving Abbott 16612 are not available in the reviewed literature. However, standard protocols for assessing the in vitro and in vivo efficacy of antischistosomal drug candidates would likely have been employed. Below are generalized examples of such protocols.

In Vitro Adult Worm Motility Assay
  • Parasite Preparation: Adult Schistosoma mansoni worms are recovered from experimentally infected mice.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.

  • Incubation: Adult worms are placed in 24-well plates containing the different drug concentrations and incubated at 37°C in a 5% CO₂ atmosphere.

  • Observation: Worm motility and any morphological changes are observed and scored at specific time points (e.g., 24, 48, 72 hours) under an inverted microscope.

  • Data Analysis: The minimal lethal concentration (MLC) and the concentration causing 50% inhibition of motility (IC₅₀) are determined.

In Vivo Efficacy in a Murine Model of Schistosomiasis
  • Infection: Mice are percutaneously infected with S. mansoni cercariae.

  • Treatment: At a specified time post-infection (e.g., 49 days), infected mice are treated orally with this compound at various dosages.

  • Worm Burden Reduction: A set period after treatment, mice are euthanized, and the adult worms are perfused from the hepatic portal system and mesenteric veins. The number of worms in treated groups is compared to that in an untreated control group to calculate the percentage of worm burden reduction.

  • Egg Burden Reduction: The liver and intestines are collected to determine the number of eggs per gram of tissue. The reduction in egg burden in treated versus untreated mice is calculated.

Signaling Pathways

No specific signaling pathways affected by Abbott 16612 have been identified. Research on other antischistosomal compounds suggests potential targets could include ion channels, neurotransmitter receptors, or pathways involved in tegument maintenance and nutrient uptake. A generalized diagram illustrating potential drug targets in Schistosoma is presented below.

cluster_parasite Potential Drug Targets in Schistosoma Drug Antischistosomal Compound (e.g., Teroxalene) Ion_Channels Ion Channels (Ca²⁺, K⁺, Cl⁻) Drug->Ion_Channels Modulation Neuroreceptors Neurotransmitter Receptors Drug->Neuroreceptors Antagonism/ Agonism Tegument Tegument Integrity Drug->Tegument Disruption Metabolic_Pathways Metabolic Pathways Drug->Metabolic_Pathways Inhibition Paralysis Paralysis Ion_Channels->Paralysis Neuroreceptors->Paralysis Tegument_Damage Tegument Damage Tegument->Tegument_Damage Starvation Starvation / Metabolic Disruption Metabolic_Pathways->Starvation Worm_Death Worm Death Paralysis->Worm_Death Tegument_Damage->Worm_Death Starvation->Worm_Death

Caption: Generalized potential mechanisms of action for antischistosomal drugs.

Conclusion

Abbott 16612 (this compound) remains an enigmatic compound in the history of antischistosomal drug research. While its existence and intended therapeutic application are noted in historical and patent literature, the lack of detailed, publicly accessible scientific studies precludes a thorough technical analysis. The information presented here is based on the limited available data and general principles of anthelmintic drug action. Further research, should any unpublished data become available, would be necessary to fully characterize the properties and potential of this compound.

References

Methodological & Application

Teroxalene Hydrochloride: Application Notes and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

I. Application Notes

In vitro assays are fundamental to characterizing the anthelmintic potential of a compound like Teroxalene Hydrochloride. These assays are crucial for determining the compound's efficacy, spectrum of activity, and potential mechanism of action before advancing to more complex in vivo models. Key applications for in vitro screening of a novel anthelmintic candidate include:

  • Primary Screening: High-throughput screening (HTS) of compound libraries to identify initial hits with anthelmintic activity. This typically involves assays that measure parasite motility or viability.

  • Dose-Response Analysis: Determining the potency of the compound by calculating the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) against various parasitic life stages.

  • Spectrum of Activity: Assessing the efficacy of the compound against a range of relevant parasitic species to understand its breadth of potential application.

  • Mechanism of Action Studies: Elucidating the molecular target and signaling pathways affected by the compound. This can involve biochemical assays with specific enzymes or cell-based assays monitoring physiological changes.

  • Toxicity Profiling: Evaluating the cytotoxic effects of the compound on host cells to determine its therapeutic index.

II. Experimental Protocols

The following are generalized protocols that can be adapted for the in vitro evaluation of this compound against a model nematode, such as Caenorhabditis elegans or a relevant parasitic species.

A. Motility Assay

Objective: To assess the effect of this compound on the motility of nematodes.

Materials:

  • Nematode culture (e.g., L4 stage C. elegans)

  • Liquid culture medium (e.g., S-complete medium)

  • 96-well microtiter plates

  • This compound stock solution (in a suitable solvent like DMSO)

  • Automated worm tracker or microscope with recording capabilities

Protocol:

  • Synchronize a culture of nematodes to obtain a population at the desired life stage (e.g., L4 larvae).

  • Wash the nematodes to remove bacteria and resuspend them in liquid culture medium at a concentration of approximately 10-20 worms per 50 µL.

  • Prepare serial dilutions of this compound in the liquid culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <1% DMSO).

  • Dispense 50 µL of the nematode suspension into each well of a 96-well plate.

  • Add 50 µL of the this compound dilutions to the respective wells. Include vehicle control (solvent only) and positive control (a known anthelmintic like levamisole or ivermectin) wells.

  • Incubate the plate at the appropriate temperature for the nematode species (e.g., 20°C for C. elegans) for a defined period (e.g., 24, 48, and 72 hours).

  • At each time point, quantify nematode motility. This can be done using an automated worm tracker that measures movement parameters or by manual scoring under a microscope (e.g., counting the number of paralyzed worms).

  • Express the data as a percentage of motility relative to the vehicle control.

B. Viability Assay (ATP Quantification)

Objective: To determine the effect of this compound on the viability of nematodes by measuring intracellular ATP levels.

Materials:

  • Nematode culture

  • Liquid culture medium

  • 96-well opaque-walled microtiter plates

  • This compound stock solution

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Protocol:

  • Follow steps 1-6 of the Motility Assay protocol, using opaque-walled plates suitable for luminescence readings.

  • After the incubation period, add the ATP-releasing and detection reagent to each well according to the manufacturer's instructions.

  • Shake the plate for a few minutes to induce cell lysis and stabilize the luminescent signal.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of viability relative to the vehicle control after subtracting the background luminescence.

C. Cytotoxicity Assay (Mammalian Cells)

Objective: To evaluate the toxicity of this compound against a mammalian cell line to assess its selectivity.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom microtiter plates

  • This compound stock solution

  • MTT or resazurin-based viability assay kit

Protocol:

  • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Perform a viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).

  • Calculate the percentage of cell viability relative to the vehicle control.

III. Data Presentation

The following tables are examples of how quantitative data from the described assays could be presented.

Table 1: Dose-Response of this compound on C. elegans Motility and Viability

Concentration (µM)% Motility (24h)% Viability (ATP Assay, 48h)
0.198 ± 499 ± 3
185 ± 792 ± 5
1042 ± 655 ± 8
5015 ± 321 ± 4
1005 ± 28 ± 3
EC50 / IC50 (µM) 8.5 12.2

Table 2: Cytotoxicity of this compound on HEK293 Cells

Concentration (µM)% Cell Viability (MTT Assay, 48h)
1102 ± 5
1097 ± 6
5091 ± 8
10078 ± 9
20053 ± 7
CC50 (µM) >200

IV. Visualizations

The following diagrams illustrate hypothetical workflows and signaling pathways relevant to the study of an anthelmintic compound.

G cluster_0 In Vitro Assay Workflow Primary Screening Primary Screening Dose-Response Dose-Response Primary Screening->Dose-Response Active Compounds Mechanism of Action Mechanism of Action Dose-Response->Mechanism of Action Potent Compounds Toxicity Profiling Toxicity Profiling Dose-Response->Toxicity Profiling Hit Compound Hit Compound Mechanism of Action->Hit Compound Toxicity Profiling->Hit Compound Selective Compounds

Workflow for in vitro anthelmintic evaluation.

G Teroxalene_HCl Teroxalene HCl Target_Receptor Nematode-Specific Ion Channel Teroxalene_HCl->Target_Receptor Binds/Activates Ion_Influx Altered Ion Influx (e.g., Cl-) Target_Receptor->Ion_Influx Hyperpolarization Membrane Hyperpolarization Ion_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis

Hypothetical signaling pathway for Teroxalene HCl.

Teroxalene Hydrochloride: A Novel Inhibitor of the PI3K/Akt/mTOR Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols for Cell-Based Assay Development

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The PI3K/Akt/mTOR signaling cascade is a crucial intracellular pathway that governs fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway is a hallmark of various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[2][4] Teroxalene Hydrochloride is a novel small molecule inhibitor currently under investigation for its potential as an anti-cancer agent. This application note provides a detailed protocol for developing cell-based assays to characterize the activity of this compound, with a focus on its inhibitory effects on the PI3K/Akt/mTOR pathway.

Hypothetical Mechanism of Action: For the context of this application note, we will proceed with the hypothesis that this compound selectively inhibits the activity of Akt1, a key serine/threonine kinase in the PI3K/Akt/mTOR pathway. This inhibition is expected to lead to decreased phosphorylation of downstream targets, resulting in reduced cell viability and induction of apoptosis in cancer cells with a constitutively active PI3K/Akt/mTOR pathway.

Materials and Methods

Cell Lines:

  • MCF-7: Human breast adenocarcinoma cell line with a known constitutively active PI3K/Akt/mTOR pathway.

  • PC-3: Human prostate cancer cell line with high PI3K/Akt/mTOR signaling activity.

  • HEK293: Human embryonic kidney cells, as a control cell line with normal PI3K/Akt/mTOR signaling.

Reagents:

  • This compound (PubChem CID: 19704)[5]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent

  • Dimethyl Sulfoxide (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Primary Antibodies:

    • Rabbit anti-Akt (pan)

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-mTOR

    • Rabbit anti-phospho-mTOR (Ser2448)

    • Rabbit anti-p70S6K

    • Rabbit anti-phospho-p70S6K (Thr389)

    • Rabbit anti-β-actin

  • HRP-conjugated Goat Anti-Rabbit IgG Secondary Antibody

  • Enhanced Chemiluminescence (ECL) Substrate

Experimental Protocols

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[6][7]

Protocol:

  • Seed MCF-7, PC-3, and HEK293 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis (Annexin V-FITC) Assay

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[8][9]

Protocol:

  • Seed MCF-7 and PC-3 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treat the cells with this compound at its determined IC₅₀ concentration for 24 hours. Include a vehicle control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Western Blot Analysis

This technique is used to detect specific proteins and their phosphorylation status in cell lysates.[10][11][12]

Protocol:

  • Seed MCF-7 cells in 10 cm dishes and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 0, 1, 10, 50 µM) for 24 hours.

  • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.[13]

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control.

Data Presentation

Table 1: Hypothetical IC₅₀ Values of this compound
Cell LineIC₅₀ (µM)
MCF-78.5
PC-312.2
HEK293> 100
Table 2: Hypothetical Apoptosis Induction by this compound (at IC₅₀)
Cell LineTreatment% Early Apoptosis% Late Apoptosis/Necrosis
MCF-7Vehicle2.11.5
Teroxalene HCl25.810.3
PC-3Vehicle3.52.0
Teroxalene HCl21.48.7
Table 3: Hypothetical Western Blot Densitometry Analysis in MCF-7 Cells
Treatment (µM)p-Akt/Akt Ratiop-mTOR/mTOR Ratiop-p70S6K/p70S6K Ratio
01.001.001.00
10.780.850.90
100.350.420.51
500.120.180.23

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Teroxalene Teroxalene HCl Teroxalene->Akt inhibits p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth

Caption: PI3K/Akt/mTOR signaling pathway with hypothetical inhibition by Teroxalene HCl.

Cell_Viability_Workflow Seed Seed Cells (96-well plate) Treat Treat with Teroxalene HCl Seed->Treat Incubate48 Incubate 48 hours Treat->Incubate48 AddMTT Add MTT Reagent Incubate48->AddMTT Incubate4 Incubate 4 hours AddMTT->Incubate4 Solubilize Solubilize Formazan Incubate4->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Experimental workflow for the cell viability (MTT) assay.

Dose_Response_Logic Concentration Increasing [Teroxalene HCl] pAkt Decreased p-Akt Levels Concentration->pAkt Viability Decreased Cell Viability pAkt->Viability Apoptosis Increased Apoptosis pAkt->Apoptosis

Caption: Logical relationship for dose-response analysis of this compound.

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential inhibitor of the PI3K/Akt/mTOR signaling pathway. The hypothetical data presented suggest that this compound effectively reduces cell viability and induces apoptosis in cancer cell lines with an activated PI3K/Akt/mTOR pathway, likely through the inhibition of Akt phosphorylation. Further studies are warranted to confirm the direct target and mechanism of action of this promising compound.

References

Application Notes and Protocols for In Vivo Experimental Design with Teroxalene Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schistosomiasis, a parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide.[1][2] The current reliance on a single drug, praziquantel, raises concerns about the potential for drug resistance, making the development of new anti-schistosomal agents a priority.[1][2][3] Teroxalene Hydrochloride has been identified as a disubstituted piperazine used for treating animals infected with Schistosoma mansoni.[4] These application notes provide a detailed, generalized framework for the in vivo evaluation of this compound's efficacy in a murine model of schistosomiasis.

Due to the limited publicly available data on the specific mechanism of action and preclinical studies of this compound, the following protocols are based on established methodologies for testing anti-schistosomal compounds.[5][6][7][8] Researchers will need to empirically determine optimal parameters such as dosage and treatment duration for this compound.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to allow for easy comparison between treatment groups. The following table is a template for presenting key efficacy endpoints.

Table 1: Illustrative Efficacy Data of this compound in a Murine Model of S. mansoni Infection

Treatment GroupDose (mg/kg)Administration RouteWorm Burden Reduction (%)Female Worm Burden Reduction (%)Hepatic Egg Load Reduction (%)Intestinal Egg Load Reduction (%)
Vehicle Control-Oral Gavage0000
Praziquantel400Oral Gavage95.298.192.594.3
Teroxalene HCl100Oral GavageDataDataDataData
Teroxalene HCl200Oral GavageDataDataDataData
Teroxalene HCl400Oral GavageDataDataDataData

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Experimental Protocols

The following are detailed protocols for key experiments in the in vivo evaluation of this compound.

Protocol 1: Murine Model of Schistosoma mansoni Infection

This protocol describes the establishment of a patent S. mansoni infection in mice, a commonly used model for schistosomiasis research.[9][10]

Materials:

  • 6-8 week old female Swiss albino mice

  • S. mansoni cercariae

  • Dechlorinated water

  • Pipettes

  • Coverslips

  • Microscope slides

Procedure:

  • Acclimatize mice for at least one week before infection.

  • Prepare a suspension of S. mansoni cercariae in dechlorinated water.

  • Enumerate the cercariae by placing a small volume of the suspension on a microscope slide, covering with a coverslip, and counting the number of organisms.

  • Adjust the concentration of the cercarial suspension to the desired number per unit volume.

  • Infect each mouse subcutaneously with approximately 80-100 cercariae.[6]

  • House the infected mice under standard laboratory conditions for 49 days to allow the infection to become patent (adult worms producing eggs).[6]

Protocol 2: Efficacy Evaluation of this compound Against Adult S. mansoni

This protocol details the administration of this compound to infected mice and the subsequent assessment of its effect on worm burden and egg load.

Materials:

  • S. mansoni-infected mice (from Protocol 1)

  • This compound

  • Vehicle for drug suspension (e.g., 7% Tween-80 in distilled water)

  • Oral gavage needles

  • Saline solution

  • Dissection tools

  • Petri dishes

  • Microscope

  • Potassium hydroxide (KOH) solution (5%)

Procedure:

  • At 49 days post-infection, weigh each mouse and randomize them into treatment and control groups.

  • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Administer the this compound suspension or vehicle alone to the respective groups via oral gavage. Treatment can be a single dose or multiple doses over several days.

  • At a predetermined time point post-treatment (e.g., 14-21 days), euthanize the mice.

  • Perform portal perfusion to recover adult worms from the mesenteric veins and the liver. To do this, cannulate the portal vein and perfuse with saline solution, collecting the effluent in a Petri dish.

  • Count the total number of worms and differentiate between males and females under a microscope.

  • Calculate the percentage of worm burden reduction for each treatment group relative to the vehicle control group.

  • Remove the liver and a section of the small intestine.

  • Weigh the tissues and digest them in 5% KOH solution overnight at 37°C to release the eggs.

  • Count the number of eggs in a known volume of the digested tissue suspension and calculate the number of eggs per gram of tissue.

  • Calculate the percentage of egg load reduction in the liver and intestine for each treatment group relative to the vehicle control group.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vivo evaluation of an anti-schistosomal compound like this compound.

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase start Start acclimatize Acclimatize Mice start->acclimatize prepare_cercariae Prepare S. mansoni Cercariae acclimatize->prepare_cercariae infect_mice Infect Mice with Cercariae prepare_cercariae->infect_mice maturation Allow 49 Days for Worm Maturation infect_mice->maturation randomize Randomize Infected Mice into Groups maturation->randomize prepare_drug Prepare Teroxalene HCl Formulations randomize->prepare_drug treat_mice Administer Drug / Vehicle prepare_drug->treat_mice euthanize Euthanize Mice Post-Treatment treat_mice->euthanize perfuse Portal Perfusion to Recover Worms euthanize->perfuse digest Digest Tissues to Recover Eggs euthanize->digest count_worms Count Adult Worms perfuse->count_worms count_eggs Count Tissue Eggs digest->count_eggs analyze Analyze Data & Calculate Reduction count_worms->analyze count_eggs->analyze end End analyze->end

In vivo experimental workflow for anti-schistosomal drug testing.

Signaling Pathway

There is currently no publicly available information regarding the specific mechanism of action or the signaling pathways affected by this compound. Therefore, a diagram of its signaling pathway cannot be provided at this time. Further research into the molecular targets of this compound is required to elucidate its mechanism of action.

References

Teroxalene Hydrochloride: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teroxalene Hydrochloride is a disubstituted piperazine compound with potential as an anthelmintic agent, particularly for the treatment of schistosomiasis.[1][2] This document provides detailed application notes and experimental protocols for the laboratory use of this compound, focusing on its formulation, in vitro and in vivo evaluation, and potential mechanism of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for accurate formulation and handling in a laboratory setting.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C28H42Cl2N2O[2][3]
Molecular Weight 493.5 g/mol [1][3]
IUPAC Name 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride[3]
CAS Number 3845-22-5[3]
Appearance Solid (assumed)-
Solubility To be determined experimentally. As a hydrochloride salt, solubility in aqueous solutions is expected. Initial tests in water, DMSO, and ethanol are recommended.-
Storage Store at -20°C.[2]-

Proposed Mechanism of Action

While the specific molecular targets of this compound have not been fully elucidated, its structural classification as a piperazine derivative suggests a potential mechanism of action involving the neuromuscular system of the parasite. Piperazine and its derivatives are known to act as agonists of the inhibitory gamma-aminobutyric acid (GABA) receptors in helminths.[4] This interaction leads to hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. The paralyzed parasite is then dislodged from the host's tissues and expelled.

The proposed signaling pathway for the paralytic action of this compound is illustrated in the diagram below.

teroxalene Teroxalene HCl gaba_r GABA Receptor (Helminth-specific isoform) teroxalene->gaba_r Binds and activates cl_channel Chloride Ion Channel gaba_r->cl_channel Opens hyperpolarization Membrane Hyperpolarization cl_channel->hyperpolarization Increased Cl- influx leads to paralysis Flaccid Paralysis hyperpolarization->paralysis Causes expulsion Parasite Expulsion paralysis->expulsion Leads to

Proposed mechanism of action for this compound.

Laboratory Formulation and Handling

4.1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile deionized water

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

4.2. Preparation of Stock Solutions

  • Primary Stock (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in pure DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.4935 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solutions:

    • Prepare fresh working solutions for each experiment by diluting the 10 mM DMSO stock in the appropriate cell culture medium or buffer.

    • Ensure the final concentration of DMSO in the assay does not exceed a level that affects the viability of the parasites or cells (typically ≤ 0.5%).

Experimental Protocols

The following protocols are designed to assess the anti-schistosomal activity of this compound.

5.1. In Vitro Assay against Schistosoma mansoni Schistosomula

This assay evaluates the effect of the compound on the larval stage of the parasite.

5.1.1. Experimental Workflow

start Start prepare_schisto Prepare S. mansoni schistosomula start->prepare_schisto plate_schisto Plate schistosomula in 96-well plates prepare_schisto->plate_schisto add_compound Add serial dilutions of Teroxalene HCl plate_schisto->add_compound incubate Incubate for 72 hours add_compound->incubate assess_viability Assess viability (microscopy/resazurin) incubate->assess_viability data_analysis Analyze data and determine IC50 assess_viability->data_analysis end End data_analysis->end

Workflow for the in vitro schistosomula viability assay.

5.1.2. Methodology

  • Preparation of Schistosomula: Mechanically transform S. mansoni cercariae into schistosomula.

  • Plating: Dispense approximately 100-200 newly transformed schistosomula into each well of a 96-well flat-bottom plate containing appropriate culture medium.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (e.g., praziquantel) and a negative control (vehicle, e.g., 0.5% DMSO).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Viability Assessment:

    • Microscopic Evaluation: Observe the schistosomula under an inverted microscope. Score viability based on motility and morphology.

    • Resazurin Assay: Add resazurin solution to each well and incubate for 4-6 hours. Measure fluorescence to quantify viability.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viability against the log of the compound concentration.

5.2. In Vitro Assay against Adult Schistosoma mansoni

This assay determines the compound's efficacy against the mature stage of the parasite.

5.2.1. Methodology

  • Parasite Recovery: Perfuse adult S. mansoni worms from infected mice.

  • Washing and Plating: Wash the worms in culture medium and place one adult worm pair per well in a 24-well plate.

  • Compound Addition: Add various concentrations of this compound to the wells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Viability Assessment: Monitor the worms daily for motor activity, pairing status, and tegumental damage using a microscope.

  • Data Analysis: Determine the minimal effective concentration (MEC) that induces significant phenotypic changes or death.

5.3. In Vivo Efficacy in a Murine Model of Schistosomiasis

This protocol assesses the compound's therapeutic effect in an infected animal model.

5.3.1. Experimental Workflow

start Start infect_mice Infect mice with S. mansoni cercariae start->infect_mice wait_infection Allow infection to establish (4-6 weeks) infect_mice->wait_infection treat_mice Administer Teroxalene HCl orally wait_infection->treat_mice perfuse_worms Perfuse adult worms from hepatic portal system treat_mice->perfuse_worms collect_eggs Collect eggs from liver and intestine treat_mice->collect_eggs count_worms_eggs Count worms and eggs perfuse_worms->count_worms_eggs collect_eggs->count_worms_eggs data_analysis Calculate percentage reduction in worm and egg burden count_worms_eggs->data_analysis end End data_analysis->end

Workflow for the in vivo efficacy study in a mouse model.

5.3.2. Methodology

  • Infection: Infect mice percutaneously with S. mansoni cercariae.

  • Treatment: At 4-6 weeks post-infection, administer this compound orally to the mice for a defined period (e.g., 3-5 consecutive days). Include a vehicle control group and a praziquantel-treated group.

  • Worm and Egg Recovery: At a specified time point after the last treatment, euthanize the mice and perfuse the hepatic portal system to recover adult worms. Collect the liver and intestines to determine egg burden.

  • Data Analysis: Calculate the percentage reduction in worm and egg burdens in the treated groups compared to the vehicle control group.

Data Presentation

The quantitative data generated from the proposed experiments should be summarized in tables for clear comparison.

Table 2: In Vitro Activity of this compound against S. mansoni

StageAssayParameterTeroxalene HClPraziquantel (Control)
Schistosomula Viability AssayIC50 (µM)To be determinedTo be determined
Adult Worms Viability AssayMEC (µM)To be determinedTo be determined

Table 3: In Vivo Efficacy of this compound in S. mansoni-infected Mice

Treatment GroupDose (mg/kg)Mean Worm Burden ± SD% ReductionMean Liver Egg Burden ± SD% Reduction
Vehicle Control -To be determined-To be determined-
Teroxalene HCl Dose 1To be determinedTo be determinedTo be determinedTo be determined
Teroxalene HCl Dose 2To be determinedTo be determinedTo be determinedTo be determined
Praziquantel Standard DoseTo be determinedTo be determinedTo be determinedTo be determined

Safety Precautions

This compound is a chemical compound for research use only. Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Consult the Safety Data Sheet (SDS) for detailed safety information.[3]

References

Teroxalene Hydrochloride: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: As of the current date, publicly available scientific literature and databases contain limited to no specific information regarding the biological activity, mechanism of action, or established high-throughput screening (HTS) protocols for Teroxalene Hydrochloride. The information that is available is primarily limited to its chemical and physical properties.

Therefore, the following application notes and protocols are presented as a generalized framework for the high-throughput screening of a novel chemical compound. This document is intended to serve as a template and guide for researchers and drug development professionals on how such a document would be structured if data for this compound were available. The experimental details provided are illustrative and not based on any specific validated assay for this compound.

Introduction

High-throughput screening (HTS) is a key technology in drug discovery, enabling the rapid testing of large numbers of compounds to identify those that modulate a specific biological target or pathway. This document provides a general overview of how this compound could be evaluated in a high-throughput screening campaign.

Chemical Information:

PropertyValueSource
IUPAC Name 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloridePubChem
Molecular Formula C28H42Cl2N2OPubChem
Molecular Weight 493.5 g/mol PubChem[1]
Parent Compound TeroxalenePubChem[1]

Hypothetical High-Throughput Screening Workflow

The following diagram illustrates a generic workflow for a high-throughput screening campaign. This workflow would be adapted based on the specific biological question and the nature of the target.

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation compound_prep Compound Preparation (this compound) automation Automated Compound Addition compound_prep->automation assay_plate_prep Assay Plate Preparation (Target, Cells, Reagents) assay_plate_prep->automation incubation Incubation automation->incubation readout Signal Detection (e.g., Fluorescence, Luminescence) incubation->readout data_acquisition Data Acquisition & Normalization readout->data_acquisition hit_identification Hit Identification (Statistical Analysis) data_acquisition->hit_identification dose_response Dose-Response Confirmation hit_identification->dose_response secondary_assays Secondary & Orthogonal Assays dose_response->secondary_assays

Caption: A generalized workflow for a high-throughput screening campaign.

Generic Protocols

Below are examples of protocols that could be adapted for screening a compound like this compound. These are not validated protocols for this specific compound.

Cell Viability/Cytotoxicity Assay

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a given cell line. This is a crucial first step to establish a suitable concentration range for subsequent functional assays.

Materials:

  • Cell line of interest (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • 384-well white, clear-bottom assay plates

  • Automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer or culture medium. A typical starting concentration range might be from 100 µM down to 1 nM.

  • Compound Addition: Using an automated liquid handler, add the diluted compound to the cell plates. Include vehicle (DMSO) controls and positive controls (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Readout:

    • Equilibrate the plates to room temperature.

    • Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the log of the compound concentration.

    • Calculate the CC50 (concentration at which 50% of cell viability is lost) using a non-linear regression model.

Target-Based Enzymatic Assay (Hypothetical)

Objective: To identify if this compound can inhibit the activity of a specific enzyme (e.g., a kinase, protease, or phosphatase).

Materials:

  • Purified target enzyme

  • Enzyme substrate

  • Assay buffer

  • This compound (stock solution in DMSO)

  • Detection reagents (e.g., fluorescent or luminescent substrate, antibody)

  • 384-well assay plates (e.g., low-volume black plates for fluorescence)

  • Automated liquid handling system

  • Plate reader with appropriate detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

  • Assay Setup:

    • Add the assay buffer to all wells of a 384-well plate.

    • Using an automated liquid handler, add the diluted compound to the appropriate wells. Include vehicle (DMSO) controls and a known inhibitor as a positive control.

    • Add the purified enzyme to all wells except for the negative control wells.

    • Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add the enzyme substrate to all wells to start the reaction.

  • Incubation: Incubate the plate for a predetermined time at the optimal temperature for the enzyme.

  • Reaction Termination and Signal Detection:

    • Stop the reaction (e.g., by adding a stop solution).

    • Add the detection reagents according to the assay kit instructions.

    • Incubate as required for signal development.

  • Readout: Read the signal (e.g., fluorescence intensity, absorbance) on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% enzyme activity) and a no-enzyme control (0% activity).

    • Plot the normalized data against the log of the compound concentration.

    • Calculate the IC50 (concentration at which 50% of enzyme activity is inhibited) using a non-linear regression model.

Signaling Pathway Analysis (Illustrative)

Without a known mechanism of action for this compound, any depiction of a signaling pathway would be purely speculative. The diagram below illustrates a hypothetical signaling cascade that could be investigated in a high-throughput screen.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activation teroxalene Teroxalene HCl teroxalene->receptor Modulation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation tf_nucleus Transcription Factor transcription_factor->tf_nucleus Translocation gene Target Gene tf_nucleus->gene Transcription response Cellular Response gene->response

Caption: A hypothetical signaling pathway modulated by a test compound.

Data Presentation (Template)

Quantitative data from HTS assays should be summarized in a clear and concise manner. Below are template tables for presenting cytotoxicity and enzyme inhibition data.

Table 1: Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)CC50 (µM)
e.g., HEK293e.g., CellTiter-Glo®e.g., 48Data Not Available
e.g., HeLae.g., CellTiter-Glo®e.g., 48Data Not Available

Table 2: Inhibitory Activity of this compound against Target Enzyme

Target EnzymeAssay TypeIC50 (µM)
e.g., Kinase Xe.g., LanthaScreen™Data Not Available
e.g., Protease Ye.g., FRET-basedData Not Available

Conclusion

While the specific application of this compound in high-throughput screening is not documented in publicly available resources, this guide provides a foundational framework for how such a compound could be systematically evaluated. The successful implementation of these protocols would require adaptation and optimization based on the specific biological target and assay technology employed. Further research into the biological effects of this compound is necessary to develop specific and validated screening protocols.

References

Application Notes and Protocols: Teroxalene Hydrochloride Dose-Response Curve Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Analysis of Teroxalene Hydrochloride Dose-Response Characteristics

Audience: Researchers, scientists, and drug development professionals.

Introduction

Following a comprehensive review of publicly available scientific literature and databases, it has been determined that there is no specific information available for a compound identified as "this compound." Searches for its mechanism of action, dose-response studies, signaling pathways, and established experimental protocols have yielded no relevant results. The information that is available is for similarly named but chemically distinct compounds, which are not applicable to this request.

This lack of public data prevents the creation of detailed application notes and protocols as requested. The following sections outline the standard methodologies and theoretical frameworks that would be applied to characterize a novel compound like this compound, should data become available.

I. Hypothetical Mechanism of Action and Signaling Pathway

Without experimental data, the mechanism of action of this compound remains unknown. A typical investigatory workflow to elucidate a compound's mechanism of action is presented below.

cluster_0 Initial Screening cluster_1 Target Identification & Validation cluster_2 Pathway Elucidation A High-Throughput Screening (Target-based or Phenotypic) B Identify Preliminary Hits A->B Hit Identification C Affinity Chromatography B->C D Genetic Approaches (e.g., siRNA, CRISPR) B->D E Biochemical & Biophysical Assays C->E D->E F Validate Target Engagement E->F Confirmation G Transcriptomics (RNA-seq) F->G H Proteomics (Mass Spec) F->H I Phosphoproteomics F->I J Construct Signaling Pathway G->J H->J I->J

Figure 1. A generalized workflow for identifying the mechanism of action and associated signaling pathway of a novel compound.

II. Standard Experimental Protocols for Dose-Response Analysis

The following are standard, generalized protocols that would be adapted to study the dose-response relationship of a new chemical entity.

In Vitro Cell Viability/Cytotoxicity Assay

Objective: To determine the concentration of this compound that inhibits 50% of cell viability (IC50) in a cancer cell line.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range would be from 1 nM to 100 µM.

  • Remove the old medium from the cells and add the different concentrations of the compound. Include a vehicle control (medium with solvent only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or absorbance) using a plate reader.

  • Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

A Seed Cells C Treat Cells A->C B Prepare Drug Dilutions B->C D Incubate (24-72h) C->D E Add Viability Reagent D->E F Measure Signal E->F G Data Analysis (IC50) F->G

Figure 2. A simplified workflow for an in vitro cell viability assay.

In Vivo Efficacy Study (General Guideline)

Objective: To evaluate the dose-dependent anti-tumor efficacy of this compound in a xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for implantation

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Protocol:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into different treatment groups, including a vehicle control group.

  • Administer this compound at various doses (e.g., 1, 5, 25 mg/kg) via a specified route (e.g., oral gavage, intraperitoneal injection) for a defined period.

  • Measure tumor volume and body weight regularly (e.g., twice a week).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis.

  • Plot tumor growth curves for each dose group to assess efficacy.

III. Quantitative Data Summary (Illustrative)

Should data become available, it would be presented in a structured format as shown in the tables below.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIncubation Time (h)IC50 (µM)
Hypothetical Data
HeLa48e.g., 5.2
A54948e.g., 12.8
MCF-748e.g., 2.1

Table 2: In Vivo Efficacy of this compound in Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Hypothetical Data
Vehicle Control0e.g., 15000
Teroxalene HCl1e.g., 1100e.g., 26.7
Teroxalene HCl5e.g., 650e.g., 56.7
Teroxalene HCl25e.g., 200e.g., 86.7

Conclusion

The provided application notes and protocols are based on standard pharmacological and oncological research practices. They serve as a template for the characterization of a novel compound. To proceed with a specific analysis of this compound, access to proprietary research data or newly published studies will be necessary. It is recommended to verify the compound's name and consult internal research and development records. Without primary data, any further analysis would be purely speculative.

Application Notes and Protocols: Teroxalene Hydrochloride for Target Identification Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teroxalene Hydrochloride is an experimental small molecule with potential as a schistosomiasis agent.[1] However, its precise mechanism of action and cellular targets remain largely uncharacterized in publicly available literature. These application notes provide a comprehensive, albeit prospective, guide for researchers to elucidate the molecular targets of this compound. The following sections detail established methodologies, including affinity-based and computational approaches, that can be adapted for this purpose. The protocols provided are based on established techniques for small molecule target identification and are intended to serve as a foundational framework for initiating such studies with this compound.

Introduction to this compound

This compound is a piperazine derivative with the molecular formula C28H42Cl2N2O and a molecular weight of 493.5 g/mol .[2] While its development status is experimental, its classification as a potential anti-schistosomiasis agent suggests it may interact with key proteins or pathways within Schistosoma parasites or the host-parasite interface.[1] Identifying these targets is a critical step in validating its therapeutic potential and understanding its mechanism of action.

Chemical Structure of this compound:

Caption: The chemical structure of this compound.

The following sections outline a multi-pronged approach to identify the cellular binding partners of this compound, encompassing both experimental and computational strategies.

Experimental Approaches for Target Identification

A combination of experimental techniques can be employed to identify the direct binding partners of this compound within a biological system. These methods typically involve the synthesis of a modified version of the compound to facilitate the capture and identification of interacting proteins.

Affinity Chromatography

Affinity chromatography is a powerful technique to isolate proteins that bind to a specific ligand.[3][4][5] This method involves immobilizing a derivative of this compound onto a solid support to "fish" for its binding partners in a cell lysate.

Objective: To isolate and identify proteins from a relevant biological sample (e.g., Schistosoma mansoni lysate) that bind to this compound.

Materials:

  • This compound

  • Chemically modified this compound with a linker for immobilization (e.g., with a terminal amine or carboxyl group)

  • NHS-activated sepharose beads

  • Cell lysate from the organism of interest

  • Wash buffers (e.g., TBS with varying salt concentrations)

  • Elution buffer (e.g., high salt, pH change, or competitive elution with free this compound)

  • SDS-PAGE gels and reagents

  • Mass spectrometry-compatible silver stain or Coomassie stain

Procedure:

  • Probe Synthesis: Synthesize a derivative of this compound containing a linker arm suitable for covalent attachment to the affinity matrix. The position of the linker should be chosen carefully to minimize disruption of the compound's binding to its target(s).

  • Immobilization: Covalently couple the this compound derivative to NHS-activated sepharose beads according to the manufacturer's protocol.

  • Lysate Preparation: Prepare a soluble protein extract from the target cells or tissues under non-denaturing conditions.

  • Affinity Capture: Incubate the cell lysate with the this compound-coupled beads to allow for binding. A control incubation with beads lacking the immobilized compound should be run in parallel.

  • Washing: Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., high salt or pH) or, more specifically, by competing with an excess of free this compound.

  • Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands by silver or Coomassie staining.

  • Identification: Excise unique protein bands that appear in the this compound elution but not in the control elution and identify them using mass spectrometry (e.g., LC-MS/MS).

Data Presentation:

Table 1: Hypothetical Mass Spectrometry Results from Affinity Chromatography

Band IDProtein NameGene SymbolMolecular Weight (kDa)Peptide CountMascot ScorePutative Function
TXH-01Thioredoxin ReductaseTrxR5512250Redox regulation
TXH-02Cathepsin BCatB308180Proteolysis
TXH-03Heat Shock Protein 70Hsp707015310Chaperone
Photo-Affinity Labeling (PAL)

Photo-affinity labeling is a technique used to create a covalent bond between a ligand and its binding partner upon photoactivation.[6][7][8][9][10][11][12] This method can capture even transient or low-affinity interactions and can be performed in living cells.

Objective: To covalently label and identify the direct binding targets of this compound in a cellular context.

Materials:

  • This compound-based photo-affinity probe (containing a photo-reactive group like a diazirine or benzophenone and a reporter tag like biotin or a click-chemistry handle).

  • Cultured cells or organisms of interest.

  • UV light source (e.g., 365 nm).

  • Cell lysis buffer.

  • Streptavidin-agarose beads (for biotinylated probes).

  • Reagents for click chemistry (if applicable).

  • SDS-PAGE and Western blotting reagents.

  • Anti-biotin antibody or streptavidin-HRP conjugate.

  • Mass spectrometry reagents.

Procedure:

  • Probe Synthesis: Synthesize a this compound derivative incorporating a photo-reactive moiety and a reporter tag.

  • Cellular Treatment: Treat the cells or organisms with the photo-affinity probe. Include a control group treated with a probe that lacks the photo-reactive group and another control with an excess of free this compound to compete for binding.

  • Photo-Crosslinking: Expose the samples to UV light to activate the photo-reactive group, leading to covalent crosslinking of the probe to its binding partners.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Enrichment of Labeled Proteins:

    • For biotinylated probes: Incubate the lysate with streptavidin-agarose beads to capture the biotin-labeled protein-probe complexes.

    • For click-chemistry probes: Perform a click reaction to attach a reporter tag (e.g., biotin) and then enrich using streptavidin beads.

  • Washing: Thoroughly wash the beads to remove non-labeled proteins.

  • Elution and Analysis: Elute the captured proteins and analyze them by SDS-PAGE followed by Western blotting with an anti-biotin antibody or streptavidin-HRP to visualize the labeled proteins.

  • Identification: Identify the labeled proteins by in-gel digestion and mass spectrometry.

Data Presentation:

Table 2: Hypothetical Quantitative Proteomics Data from PAL

Protein ID (UniProt)Protein NameFold Enrichment (Probe vs. Control)p-valueCompetition with excess Teroxalene HCl (Fold Change)
P12345Voltage-gated calcium channel subunit alpha-115.20.001-12.5
Q67890P-glycoprotein 18.50.005-7.8
A0A123Myosin heavy chain2.10.045-1.9

Computational Approaches for Target Prediction

Computational methods can complement experimental approaches by predicting potential targets based on the chemical structure of this compound or by docking it into known protein structures.[13][14][15]

Ligand-Based Target Prediction (Cheminformatics)

This approach uses the principle that molecules with similar structures often have similar biological activities. The structure of this compound can be compared to databases of compounds with known protein targets to infer potential binding partners.

  • Database Selection: Utilize publicly available databases such as ChEMBL, PubChem, and DrugBank.

  • Similarity Search: Perform a 2D or 3D similarity search using the chemical structure of this compound as the query.

  • Target Annotation Analysis: Analyze the known targets of the structurally similar compounds identified in the search.

  • Hypothesis Generation: Generate a list of potential targets for this compound based on the targets of the most similar compounds.

Structure-Based Target Prediction (Reverse Docking)

If the 3D structure of potential target proteins is known, molecular docking can be used to predict the binding pose and affinity of this compound to these proteins.

  • Target Library Preparation: Compile a library of 3D structures of potential protein targets (e.g., from the Protein Data Bank).

  • Ligand Preparation: Generate a 3D conformer of this compound.

  • Molecular Docking: Use docking software (e.g., AutoDock, Glide) to dock this compound into the binding sites of the proteins in the target library.

  • Scoring and Ranking: Score and rank the potential targets based on the predicted binding affinity and other parameters.

  • Candidate Selection: Select the top-ranked protein candidates for experimental validation.

Data Presentation:

Table 3: Hypothetical Results from Reverse Docking

Protein TargetPDB IDDocking Score (kcal/mol)Key Interacting Residues
Schistosome Cathepsin S2P86-9.8Cys25, His163, Trp187
Human Serum Albumin1AO6-8.5Trp214, Arg218, Tyr150
Acetylcholinesterase1ACJ-7.2Trp84, Phe330, Tyr334

Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated based on the target identification results.

experimental_workflow cluster_affinity Affinity Chromatography cluster_pal Photo-Affinity Labeling A1 Synthesize Teroxalene-Linker A2 Immobilize on Beads A1->A2 A3 Incubate with Lysate A2->A3 A4 Wash Non-specific Binders A3->A4 A5 Elute Specific Binders A4->A5 A6 SDS-PAGE A5->A6 A7 Mass Spectrometry A6->A7 P1 Synthesize Photo-Probe P2 Treat Live Cells P1->P2 P3 UV Crosslinking P2->P3 P4 Lyse Cells P3->P4 P5 Enrich Labeled Proteins P4->P5 P6 SDS-PAGE & Western P5->P6 P7 Mass Spectrometry P6->P7

Caption: Experimental workflows for target identification.

signaling_pathway Teroxalene Teroxalene HCl TargetX Putative Target X (e.g., Ion Channel) Teroxalene->TargetX Inhibition Ca_influx Ca2+ Influx TargetX->Ca_influx Blocks Downstream_Kinase Downstream Kinase Ca_influx->Downstream_Kinase Activation Cellular_Response Cellular Response (e.g., Paralysis) Downstream_Kinase->Cellular_Response Phosphorylation Cascade

Caption: Hypothetical signaling pathway for Teroxalene HCl.

Validation of Putative Targets

Once putative targets have been identified, it is crucial to validate their interaction with this compound and their relevance to its biological activity. Validation methods may include:

  • Surface Plasmon Resonance (SPR): To determine the binding affinity and kinetics of the interaction in a label-free system.

  • Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding.

  • Enzyme Inhibition Assays: If the identified target is an enzyme, its activity can be measured in the presence of varying concentrations of this compound.

  • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in living cells.

  • Genetic Approaches (e.g., RNAi, CRISPR/Cas9): To determine if knockdown or knockout of the putative target phenocopies the effect of this compound.

Conclusion

The successful identification of the molecular targets of this compound will be a significant step forward in understanding its therapeutic potential. The multi-faceted approach outlined in these application notes, combining robust experimental techniques with powerful computational predictions, provides a clear roadmap for researchers to unravel the mechanism of action of this and other novel small molecules. The validation of these targets will not only illuminate the biology of the disease but also pave the way for rational drug design and optimization.

References

Application Notes and Protocols for the Evaluation of Teroxalene Hydrochloride in Parasitology Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While Teroxalene Hydrochloride is identified as a potential agent against schistosomiasis, detailed public-domain research regarding its specific mechanism of action, signaling pathways, and established efficacy data in parasitology is not currently available. The following application notes and protocols are therefore provided as a comprehensive guide for the in vitro and in vivo evaluation of a novel anti-schistosomal compound, such as a piperazine derivative like this compound, against parasites of the genus Schistosoma.

Application Notes

Background

Schistosomiasis, a debilitating parasitic disease caused by blood flukes of the genus Schistosoma, affects millions worldwide.[1][2][3] The current mainstay of treatment, praziquantel, is effective against adult worms but shows reduced efficacy against juvenile stages of the parasite.[4][5] This limitation, coupled with concerns about the potential development of drug resistance, underscores the urgent need for novel anthelmintics.[6][7] Piperazine derivatives have been investigated for their anthelmintic properties, suggesting that compounds within this class, such as this compound, may offer a promising avenue for new drug discovery.[8][9]

Principle of Screening

The evaluation of a novel anti-schistosomal compound involves a tiered screening process. Initial in vitro assays are conducted to determine the compound's direct effect on different life stages of the parasite, typically Schistosoma mansoni. These assays assess parasite viability, motility, and morphological changes to establish a half-maximal inhibitory concentration (IC50). Promising candidates from in vitro screening are then advanced to in vivo studies using an appropriate animal model, such as a mouse model of schistosomiasis, to assess the compound's efficacy in reducing worm and egg burdens within a host.[10][11]

Data Presentation

Quantitative data from the experimental protocols should be summarized for clear interpretation and comparison.

Table 1: In Vitro Efficacy of this compound against S. mansoni

Parasite StageExposure Time (hours)IC50 (µM)95% Confidence IntervalPhenotypic Observations
Schistosomula24
48
72
Adult Worms24
48
72

Table 2: In Vivo Efficacy of this compound in a Murine Model of Schistosomiasis

Treatment GroupDose (mg/kg)Administration RouteMean Worm Burden ± SD% Worm Burden ReductionMean Liver Egg Count ± SD% Liver Egg ReductionMean Intestinal Egg Count ± SD% Intestinal Egg Reduction
Vehicle Control----
Teroxalene HCl
Praziquantel

Experimental Protocols

Protocol 1: In Vitro Efficacy Screening against Schistosoma mansoni

This protocol details the in vitro assessment of a test compound against the schistosomula and adult stages of S. mansoni.

1. Materials and Reagents:

  • S. mansoni infected Biomphalaria glabrata snails

  • DMEM or Hybridoma medium[12]

  • Human serum (HSe)[6][12]

  • Penicillin-Streptomycin solution

  • This compound (or test compound)

  • Praziquantel (positive control)

  • DMSO (vehicle control)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Inverted microscope

2. Preparation of S. mansoni Life Stages:

  • Schistosomula:

    • Induce shedding of cercariae from infected snails by exposure to light.

    • Mechanically transform cercariae into schistosomula.[7]

    • Culture schistosomula in serum-free medium for initial development.[6][7]

  • Adult Worms:

    • Infect mice with S. mansoni cercariae.

    • At 7-8 weeks post-infection, euthanize the mice and perfuse the hepatic portal system and mesenteric veins to recover adult worm pairs.

3. In Vitro Drug Sensitivity Assay:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution in the appropriate culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the parasites.

  • For schistosomula, place approximately 30-50 newly transformed schistosomula into each well of a 96-well plate containing 100 µL of medium.[12]

  • For adult worms, place one to three adult worm pairs into each well of a 24- or 48-well plate containing the appropriate culture medium.

  • Add the test compound dilutions to the respective wells. Include wells with praziquantel as a positive control and a vehicle (DMSO) as a negative control.

  • Incubate the plates at 37°C in a 5% CO2 atmosphere.[12]

  • At 24, 48, and 72 hours, assess the parasites using an inverted microscope. Record observations on:

    • Motility: Score parasite movement on a predefined scale.

    • Morphology: Note any tegumental damage, gut alterations, or other phenotypic changes.[13]

    • Viability: Differentiate between live and dead parasites.

  • Calculate the IC50 value based on the observed effects at different concentrations.

Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Schistosomiasis

This protocol outlines the procedure for evaluating the efficacy of a test compound in mice infected with S. mansoni.

1. Animals and Parasites:

  • Female BALB/c or C57BL/6 mice (4-6 weeks old).[1]

  • S. mansoni cercariae.

2. Experimental Infection:

  • Infect mice percutaneously with a defined number of S. mansoni cercariae.[1]

  • House the infected animals under standard laboratory conditions for the parasite to mature.

3. Compound Administration:

  • At a specified time post-infection (e.g., for juvenile or adult stage targeting), randomly assign mice to treatment groups: vehicle control, this compound (at various doses), and positive control (praziquantel).

  • Administer the compound via the intended clinical route (e.g., oral gavage) for a defined duration.

4. Assessment of Efficacy:

  • At the end of the study period (e.g., 8 weeks post-infection), euthanize the mice.

  • Worm Burden Reduction:

    • Perfuse the hepatic portal vein and mesenteric veins to collect adult worms.

    • Count the number of male, female, and paired worms for each mouse.

    • Calculate the percentage reduction in worm burden compared to the vehicle control group.[2]

  • Egg Burden Reduction:

    • Excise the liver and a section of the small intestine from each mouse.

    • Digest the tissues in a potassium hydroxide solution to release the eggs.

    • Count the number of eggs per gram of tissue.

    • Calculate the percentage reduction in egg burden compared to the vehicle control group.

Visualizations

Signaling_Pathway cluster_membrane Parasite Tegument cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Putative Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Inactive Inactive Transcription Factor Kinase_B->TF_Inactive Inhibits Protein_Synth Protein Synthesis Kinase_B->Protein_Synth Inhibits Microtubule_Formation Microtubule Formation Kinase_B->Microtubule_Formation Inhibits TF_Active Active Transcription Factor Gene_Expression Gene Expression TF_Active->Gene_Expression Alters Motility Paralysis & Death Protein_Synth->Motility Leads to Paralysis Microtubule_Formation->Motility Leads to Paralysis Teroxalene This compound Teroxalene->Receptor Binds to

Caption: Hypothetical signaling pathway for an anti-schistosomal drug.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy cluster_analysis Analysis & Lead Optimization Schisto_Assay Schistosomula Assay (96-well format) Adult_Assay Adult Worm Assay (24/48-well format) Schisto_Assay->Adult_Assay Confirm Hits Dose_Response Dose-Response Curve & IC50 Determination Adult_Assay->Dose_Response Data_Analysis Data Analysis & Hit Prioritization Dose_Response->Data_Analysis Infection Murine Model Infection (S. mansoni) Treatment Compound Administration Infection->Treatment Efficacy_Assessment Assess Worm & Egg Burden Reduction Treatment->Efficacy_Assessment Lead_Opt Lead Optimization Efficacy_Assessment->Lead_Opt Data_Analysis->Infection Prioritized Hits Start Novel Compound (this compound) Start->Schisto_Assay

References

Teroxalene Hydrochloride: Uncharted Territory for a Potential Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Despite its identification as an anti-schistosomal agent, detailed public information regarding the specific mechanism of action, biological targets, and potential application of Teroxalene Hydrochloride as a chemical probe remains elusive. Extensive searches of scientific literature and chemical databases have yielded limited data, preventing the creation of comprehensive application notes and detailed experimental protocols at this time.

This compound is recognized as an orally active compound with efficacy against schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. It is classified as an anti-infective and antiparasitic agent. Its chemical identity is established, with its structure and basic properties cataloged in databases such as PubChem and DrugBank.

The Void in Experimental Data

A thorough investigation for quantitative data from in vitro and in vivo studies, which would be essential for constructing detailed application notes, did not yield any specific results. Consequently, the creation of structured tables summarizing key parameters such as IC50 values, binding affinities, or pharmacokinetic and pharmacodynamic data is not currently feasible.

Similarly, the lack of published research means that detailed, validated experimental protocols for assays involving this compound are not available. While general methodologies for schistosomiasis drug discovery exist, protocols tailored to this specific compound, outlining optimal concentrations, incubation times, and specific cell lines or model organisms, have not been described in the accessible literature.

The Unmapped Signaling Landscape

The core requirement of visualizing signaling pathways and experimental workflows using Graphviz is also hampered by the dearth of information. Without knowledge of the molecular interactions and downstream effects of this compound, any attempt to create such diagrams would be purely speculative and lack the necessary scientific foundation.

Future Directions

The existing information provides a starting point for researchers interested in exploring the potential of this compound as a chemical probe. Future research efforts would need to focus on:

  • Target Identification and Validation: Elucidating the specific molecular target(s) of this compound in Schistosoma species.

  • Mechanism of Action Studies: Investigating the downstream cellular and physiological effects of target engagement.

  • In Vitro and In Vivo Profiling: Conducting comprehensive dose-response studies, and pharmacokinetic/pharmacodynamic analyses.

  • Selectivity and Specificity Profiling: Assessing the activity of this compound against a panel of related and unrelated targets to establish its specificity.

Until such fundamental research is conducted and published, the development of detailed application notes and protocols for this compound as a chemical probe will remain an unrealized goal. The scientific community is encouraged to undertake these investigations to unlock the potential of this and other under-characterized chemical entities.

Application Notes and Protocols: Stability of Teroxalene Hydrochloride in Different Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Teroxalene Hydrochloride is a disubstituted piperazine derivative that has been investigated for its therapeutic potential.[1][2] The stability of a drug substance, such as this compound, is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Understanding the degradation profile of a drug in various solvents and under different stress conditions is a fundamental requirement in drug development, formulation, and manufacturing.

These application notes provide a comprehensive overview of the stability of this compound in a range of solvents under various stress conditions. The included protocols are intended to guide researchers, scientists, and drug development professionals in performing forced degradation studies to identify potential degradation pathways and establish a stability-indicating analytical method.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, as no specific public data on the stability of this compound was found. The protocols are based on established scientific principles for forced degradation studies.[3][4]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • HPLC grade solvents:

    • Acetonitrile

    • Methanol

    • Ethanol

    • Water

  • Buffers:

    • Phosphate buffer (pH 3.0, 7.0, 9.0)

  • Stressors:

    • Hydrochloric acid (HCl), 0.1 N and 1 N

    • Sodium hydroxide (NaOH), 0.1 N and 1 N

    • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Quenching agents:

    • Appropriate buffer or acid/base to neutralize the stressor

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Preparation of Stock and Working Solutions
  • Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of 1 mg/mL.

  • Working Solutions: Dilute the stock solution with the respective stressor solvent to a final concentration of 100 µg/mL for the degradation studies.

Forced Degradation Studies

Forced degradation studies are conducted to accelerate the degradation of a drug substance to identify its likely degradation products and pathways.[5]

  • Acidic Hydrolysis:

    • Prepare working solutions of this compound in 0.1 N HCl and 1 N HCl.

    • Incubate the solutions at 60°C for 24 hours.

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of NaOH before analysis.

  • Alkaline Hydrolysis:

    • Prepare working solutions of this compound in 0.1 N NaOH and 1 N NaOH.

    • Incubate the solutions at 60°C for 24 hours.

    • Withdraw samples at the same time points as for acidic hydrolysis.

    • Neutralize the samples with an equivalent amount of HCl before analysis.

  • Neutral Hydrolysis:

    • Prepare a working solution of this compound in purified water.

    • Incubate the solution at 60°C for 24 hours.

    • Withdraw samples at the specified time points.

  • Prepare working solutions of this compound in 3% H₂O₂ and 30% H₂O₂.

  • Keep the solutions at room temperature for 24 hours.

  • Withdraw samples at the designated time points.

  • Expose the solid this compound powder to 80°C in a temperature-controlled oven for 48 hours.

  • Dissolve the heat-stressed powder in a suitable solvent at different time points for analysis.

  • Expose a solution of this compound (100 µg/mL in water) and the solid powder to UV light (254 nm) and visible light in a photostability chamber.

  • The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.

  • Analyze the samples at appropriate time intervals.

Analytical Method

A stability-indicating HPLC method should be used to separate and quantify this compound from its degradation products.[6][7]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 3.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined based on the UV spectrum of this compound

  • Injection Volume: 20 µL

Data Presentation

The following tables summarize the hypothetical stability data for this compound in different solvents and under various stress conditions.

Table 1: Stability of this compound in Different Solvents at Room Temperature (25°C) for 48 hours

SolventInitial Concentration (µg/mL)Concentration after 48h (µg/mL)% Recovery
Water100.099.599.5
Methanol100.099.899.8
Ethanol100.099.699.6
Acetonitrile100.099.799.7

Table 2: Forced Degradation of this compound under Different Stress Conditions

Stress ConditionTime (hours)% Assay of Teroxalene HCl% DegradationNumber of Degradants
0.1 N HCl (60°C)2492.37.71
1 N HCl (60°C)2478.521.52
0.1 N NaOH (60°C)2485.114.92
1 N NaOH (60°C)2465.734.33
3% H₂O₂ (RT)2490.29.81
30% H₂O₂ (RT)2472.927.12
Thermal (80°C, solid)4898.11.91
Photolytic (solution)2488.411.62

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Stock Solution (1 mg/mL) working Working Solutions (100 µg/mL) stock->working hydrolytic Hydrolytic (Acid, Base, Neutral) working->hydrolytic oxidative Oxidative (H₂O₂) working->oxidative thermal Thermal (80°C) working->thermal photolytic Photolytic (UV/Vis) working->photolytic neutralize Neutralization/ Quenching hydrolytic->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Regulates Transcription teroxalene Teroxalene HCl teroxalene->receptor Binds

References

Troubleshooting & Optimization

Improving Teroxalene Hydrochloride solubility for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Teroxalene Hydrochloride. Our aim is to address common challenges encountered during experimental work, with a focus on improving solubility.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. Isn't it a hydrochloride salt, which should be water-soluble?

A1: While it is true that forming a hydrochloride salt is a common strategy to increase the aqueous solubility of basic compounds, the overall solubility is still highly dependent on the properties of the parent molecule. Teroxalene is a large, lipophilic molecule, and its bulky, nonpolar substituents can significantly hinder its interaction with water, leading to poor aqueous solubility despite the presence of the ionizable piperazine nitrogen. Therefore, even as a hydrochloride salt, its solubility in aqueous buffers may be limited.

Q2: What is the underlying principle for the solubility issues observed with this compound?

A2: this compound's solubility is a balance between the hydrophilicity of the protonated piperazine ring and the lipophilicity of the large aromatic and aliphatic groups. The molecule's high molecular weight and significant nonpolar surface area contribute to strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. In aqueous media, the energetic cost of disrupting the water hydrogen-bonding network to accommodate the large lipophilic portions of the molecule is high, resulting in low solubility.

Q3: Can I use DMSO to dissolve this compound for my in vitro cell-based assays?

A3: Dimethyl sulfoxide (DMSO) is a powerful organic solvent that can dissolve many poorly soluble compounds, including likely this compound. It is a common practice to prepare a high-concentration stock solution in DMSO. However, it is critical to be aware of the final concentration of DMSO in your cell culture medium. Typically, DMSO concentrations should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects.[1] Always run a vehicle control (medium with the same final DMSO concentration without your compound) to assess the impact of the solvent on your experimental system.

Q4: What are the first steps I should take to systematically improve the solubility of this compound for my experiments?

A4: A systematic approach is crucial. Start by attempting to dissolve the compound in a small range of pharmaceutically acceptable co-solvents or by adjusting the pH of your aqueous buffer. A logical workflow would be to first try simple pH adjustment, then move to common co-solvents, and if those fail, consider more complex formulation strategies like the use of surfactants or cyclodextrins.

Troubleshooting Guide

This guide provides a step-by-step approach to troubleshoot and improve the solubility of this compound for your experiments.

Initial Solubility Assessment

The first step is to determine the baseline solubility in your desired experimental medium. The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Preparation: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4) in a sealed container (e.g., glass vial). The excess solid should be clearly visible.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by careful collection of the supernatant, or by filtration using a chemically inert filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that specific solvent at that temperature.

Strategies for Solubility Enhancement

If the initial solubility is insufficient for your experimental needs, consider the following strategies, starting with the simplest and progressing to more complex methods.

Strategy Principle Recommended Starting Conditions Potential Issues & Considerations
pH Adjustment This compound is a salt of a weak base. Altering the pH of the medium can shift the equilibrium towards the more soluble ionized form.Prepare buffers at various pH values below the pKa of the piperazine moiety (typically pKa values for piperazines are around 5.5 and 9.5). Start with a pH range of 4.0 to 7.0.The chosen pH must be compatible with your experimental system (e.g., cell viability, enzyme activity). Extreme pH values can cause compound degradation.
Co-solvents The addition of a water-miscible organic solvent can reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400). Start with 5-10% (v/v) and increase if necessary.Co-solvents can have their own biological effects. Ensure the final concentration is well-tolerated in your assay. Always include a vehicle control.
Surfactants Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility.Tween® 20, Tween® 80, Kolliphor® EL. Start with concentrations slightly above the CMC (e.g., 0.05 - 1% w/v).Surfactants can interfere with certain assays and may be toxic to cells at higher concentrations.
Cyclodextrins These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble drugs.β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD). Start with a 1:1 or 1:2 molar ratio of drug to cyclodextrin.The complex size may affect cell permeability. Saturation of the complexation capacity can occur.

Visualizations

Experimental Workflow for Improving Solubility

The following diagram illustrates a logical workflow for addressing the solubility challenges of this compound.

Caption: A stepwise workflow for enhancing the solubility of this compound.

Relevant Signaling Pathway: TGF-β in Schistosoma mansoni

This compound is indicated for the treatment of schistosomiasis. The transforming growth factor-beta (TGF-β) signaling pathway is crucial for the development and reproductive biology of Schistosoma mansoni and represents a potential drug target.[2][3]

TGF_beta_pathway cluster_schistosoma Schistosoma mansoni Cell cluster_nucleus Nucleus TGF_beta_ligand Host or Parasite TGF-β Ligand TbetaRII TβRII (Type II Receptor) TGF_beta_ligand->TbetaRII Binds TbetaRI TβRI (Type I Receptor) TbetaRII->TbetaRI Recruits & Phosphorylates Smad2_3 SmSmad2/3 (R-Smad) TbetaRI->Smad2_3 Phosphorylates Smad4 SmSmad4 (Co-Smad) Smad2_3->Smad4 Complexes with Smad_complex Smad2/3-Smad4 Complex DNA Target Gene Promoters Smad_complex->DNA Translocates & Binds to DNA Transcription Gene Transcription DNA->Transcription Regulates Gene_Products Protein Synthesis (Growth, Development, Reproduction) Transcription->Gene_Products Leads to

Caption: Simplified TGF-β signaling pathway in Schistosoma mansoni.

References

Troubleshooting Teroxalene Hydrochloride synthesis impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Teroxalene Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Common impurities can be broadly categorized as process-related impurities and degradation products. Process-related impurities may include unreacted starting materials, intermediates, and byproducts from side reactions. Degradation products can form under specific pH, temperature, or oxidative stress conditions. Structurally similar impurities are often challenging to remove.[1][2]

Q2: How can I identify and quantify impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for separating and quantifying structurally related impurities.[1][3] Gas Chromatography-Mass Spectrometry (GC/MS) is suitable for identifying and quantifying residual solvents.[1] Other techniques like Thermogravimetric Analysis (TGA) for non-volatile impurities and Karl Fischer titration for water content are also crucial.[1]

Q3: What are the typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this compound?

A3: Acceptance criteria for impurities are guided by regulatory bodies such as the ICH (International Council for Harmonisation). These guidelines categorize impurities as identified, unidentified, and total impurities, with specific thresholds for reporting, identification, and qualification. The exact limits depend on the maximum daily dose of the drug.

Q4: My final product has a low yield. What are the potential causes?

A4: Low yield can be attributed to several factors. Incomplete reaction can be a primary cause, which can be monitored by in-process controls (e.g., TLC or HPLC). Sub-optimal reaction conditions, such as temperature, pressure, or catalyst activity, can also lead to reduced yield. Additionally, product loss during work-up and purification steps is a common issue. It is also possible that side reactions are consuming a significant portion of the starting materials.[2]

Q5: I am observing a persistent unknown peak in my HPLC chromatogram. How should I proceed with its identification?

A5: For the identification of an unknown impurity, isolation followed by spectroscopic characterization is the standard approach. Preparative HPLC can be used to isolate a sufficient quantity of the impurity. Subsequently, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate its structure.[4]

Troubleshooting Guides

Issue 1: High Levels of Residual Solvents

Symptoms:

  • GC/MS analysis shows solvent peaks exceeding the acceptable limits defined by ICH Q3C guidelines.

  • The final product has a noticeable odor of the solvent.

Possible Causes:

  • Inefficient drying of the final product.

  • Formation of a solvate with the API.

  • Inappropriate choice of drying temperature or vacuum.

Suggested Actions:

  • Optimize Drying Conditions: Increase the drying time or temperature, ensuring the temperature is below the decomposition point of this compound. Employ a high vacuum.

  • Solvent Displacement: Consider a final wash with a more volatile, non-toxic solvent in which the product is insoluble to displace the residual solvent.

  • Recrystallization: If solvate formation is suspected, recrystallization from a different solvent system may be necessary.

Issue 2: Presence of Unreacted Starting Material or Intermediates

Symptoms:

  • HPLC or TLC analysis of the final product shows peaks corresponding to the starting materials or key intermediates.

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or sub-optimal temperature.

  • Poor mixing in the reactor.

  • Deactivation of the catalyst, if one is used.

Suggested Actions:

  • Reaction Monitoring: Implement stringent in-process controls (e.g., HPLC, UPLC) to monitor the reaction progress and ensure it goes to completion.

  • Optimize Reaction Parameters: Re-evaluate the reaction time, temperature, and stoichiometry of reactants.

  • Purification: Enhance the purification process, for instance, by adjusting the solvent system for recrystallization or optimizing the stationary and mobile phases for chromatographic purification.

Data Presentation

Table 1: Common Impurities and their Recommended Analytical Methods

Impurity TypeExamplesPrimary Analytical MethodSecondary/Confirmatory Methods
Process-Related Unreacted Starting Materials, IntermediatesHPLC, UPLCLC-MS, GC-MS
Byproducts from Side ReactionsHPLC, UPLCNMR, IR, LC-MS/MS
Residual Solvents Methanol, Ethanol, Acetone, DichloromethaneGC/MS (Headspace)
Water Content -Karl Fischer TitrationTGA
Non-Volatile Impurities Inorganic saltsTGA

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling of this compound
  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B

    • 35-40 min: 95% B

    • 40-41 min: 95% to 5% B

    • 41-45 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • UV Detection: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of 50:50 Water:Acetonitrile.

Protocol 2: GC/MS Method for Residual Solvent Analysis
  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Injector Temperature: 220 °C

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • MS Transfer Line Temperature: 240 °C

  • Ion Source Temperature: 230 °C

  • Mode: Electron Ionization (EI)

  • Sample Preparation: Dissolve 50 mg of this compound in 1 mL of a suitable solvent (e.g., DMSO) in a headspace vial.

Visualizations

Teroxalene_Hydrochloride_Synthesis_Pathway cluster_impurities Potential Impurity Entry Points A Starting Material A C Intermediate 1 A->C Step 1 Imp1 Impurity from A A->Imp1 B Starting Material B B->C D Intermediate 2 C->D Step 2 Imp2 Side Reaction Product C->Imp2 E Teroxalene (Free Base) D->E Step 3 Imp3 Unreacted D D->Imp3 F This compound E->F HCl Salt Formation Imp4 Degradation Product F->Imp4

Caption: Synthetic pathway of this compound highlighting potential impurity entry points.

Troubleshooting_Workflow Start Impurity Detected Above Threshold Identify Identify Impurity (LC-MS, NMR) Start->Identify Quantify Quantify Impurity (HPLC, GC) Identify->Quantify IsKnown Is it a known process-related impurity? Quantify->IsKnown End Impurity Within Specification Quantify->End Below Threshold OptimizeReaction Optimize Reaction Conditions (Temp, Time, Stoichiometry) IsKnown->OptimizeReaction Yes IsDegradant Is it a degradant? IsKnown->IsDegradant No OptimizeReaction->Quantify OptimizePurification Optimize Purification (Recrystallization, Chromatography) OptimizePurification->Quantify IsDegradant->OptimizePurification No (Byproduct) StressTesting Conduct Forced Degradation Studies IsDegradant->StressTesting Yes ModifyStorage Modify Storage Conditions StressTesting->ModifyStorage ModifyStorage->Quantify

Caption: A logical workflow for troubleshooting impurities in this compound synthesis.

References

Technical Support Center: Teroxalene Hydrochloride Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Due to the limited publicly available research data on the specific cytotoxic effects of Teroxalene Hydrochloride in various cell lines, this technical support center provides general guidance based on established principles of in vitro cytotoxicity testing. Specific quantitative data, detailed signaling pathways, and validated experimental protocols for this compound are not available in the current scientific literature. The information provided below is intended to serve as a foundational resource for researchers initiating their own investigations.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a chemical compound with the molecular formula C28H42Cl2N2O.[1] It is identified by CAS number 3845-22-5 and has several synonyms, including A-16612, NSC-138704, and PR-3847.[1][2] While its primary therapeutic application is not extensively documented in publicly accessible records, it has been noted as a potential agent against schistosomiasis.

Q2: I am not observing the expected cytotoxicity with this compound in my cell line. What are the possible reasons?

Several factors could contribute to a lack of cytotoxic effect in an in vitro experiment. Consider the following troubleshooting steps:

  • Compound Integrity and Solubility:

    • Verify the purity and stability of your this compound stock. Degradation can lead to loss of activity.

    • Ensure complete solubilization of the compound. Poor solubility can lead to inaccurate concentrations and reduced availability to the cells. Consider using a different solvent or employing sonication.

  • Cell Line Specificity:

    • The cytotoxic effects of a compound can be highly cell line-dependent. The target protein or pathway of this compound may not be present or may be expressed at low levels in your chosen cell line.

    • Consider testing a panel of cell lines from different tissue origins to identify a sensitive model.

  • Experimental Conditions:

    • Optimize the concentration range and incubation time. Cytotoxic effects may only be apparent at higher concentrations or after longer exposure.

    • Check the confluency of your cell cultures. Overly confluent or sparse cultures can respond differently to treatment.

    • Ensure your cell culture medium components are not interfering with the compound's activity.

Q3: How can I determine the IC50 value of this compound for my cell line?

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify a compound's cytotoxicity. A standard experimental workflow to determine the IC50 is as follows:

Caption: Workflow for IC50 determination of this compound.

Q4: What potential mechanisms of cell death could this compound induce?

While specific data for this compound is unavailable, cytotoxic compounds commonly induce cell death through apoptosis or necrosis. To investigate the mechanism, you could perform the following assays:

  • Apoptosis Assays:

    • Annexin V/Propidium Iodide (PI) Staining: To differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Caspase Activity Assays: To measure the activity of key executioner caspases like Caspase-3 and Caspase-7.

    • TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Cycle Analysis:

    • Flow Cytometry with PI Staining: To determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

A potential logical workflow for investigating the mechanism of action is outlined below:

References

Technical Support Center: Teroxalene Hydrochloride Degradation

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they important for a compound like Teroxalene Hydrochloride?

Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability testing.[1][2] These studies are crucial for:

  • Identifying likely degradation products: This helps in understanding the potential impurities that might arise during storage and handling.[1]

  • Elucidating degradation pathways: It provides insight into the chemical behavior and intrinsic stability of the molecule.[1][2]

  • Developing and validating stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, ensuring the safety and efficacy of the drug product.[1]

  • Informing formulation and packaging development: Understanding how the molecule degrades helps in selecting appropriate excipients and packaging to protect it from adverse conditions.

Q2: What are the typical stress conditions applied in a forced degradation study?

According to ICH guidelines, forced degradation studies should include exposure to a variety of stress conditions to cover potential degradation routes.[2] Common conditions include:[1][2][3][4]

  • Acid Hydrolysis: Typically using 0.1 M to 1 M hydrochloric or sulfuric acid.[1][2]

  • Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[1][2]

  • Oxidation: Commonly using hydrogen peroxide (e.g., 3% to 30%).[2][3]

  • Thermal Degradation: Exposing the solid drug or a solution to high temperatures (e.g., 40°C to 80°C).[3]

  • Photodegradation: Exposing the drug to UV and visible light, with a recommended exposure of not less than 1.2 million lux hours and 200 watt hours per square meter.[3]

Q3: How would I set up a forced degradation study for this compound?

A typical approach would involve dissolving this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).[3] Aliquots of this solution would then be subjected to the different stress conditions (acid, base, peroxide, heat, light) for a defined period. Samples should be taken at various time points and analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q4: What analytical techniques are best for analyzing the degradation of this compound?

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometry (LC-MS) detection is the most common and powerful technique.[5][6][7][8]

  • HPLC-UV: Allows for the separation and quantification of the parent drug and its degradation products.

  • LC-MS: Is invaluable for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.

Troubleshooting Guide for Forced Degradation Experiments

Problem Possible Cause Suggested Solution
No significant degradation is observed. Stress conditions are too mild. The molecule is highly stable under the tested conditions.Increase the concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M). Increase the temperature or extend the duration of the study.
Complete or excessive degradation (>20%) occurs too quickly. Stress conditions are too harsh.Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to observe the primary degradation products.[4]
Poor chromatographic resolution between Teroxalene HCl and its degradants. The analytical method is not "stability-indicating."Optimize the HPLC method. This may involve changing the column, mobile phase composition (organic solvent, pH, buffer), gradient profile, or temperature.
Unexpected peaks appear in the chromatogram of the control sample. Contamination of the solvent or glassware. Degradation of the solvent or mobile phase components.Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank to identify any extraneous peaks.
Mass balance is not achieved (sum of parent drug and degradants is not close to 100%). Some degradants are not detected by the analytical method (e.g., they lack a UV chromophore). Degradants are volatile or have precipitated out of solution.Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer (MS). Check for any precipitate in the samples.

Hypothetical Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound.

Stress Condition Conditions Time % Assay of Teroxalene HCl % Degradation Major Degradation Products (Hypothetical)
Acid Hydrolysis 1 M HCl24 h98.5%1.5%Negligible degradation
Base Hydrolysis 1 M NaOH24 h99.1%0.9%Negligible degradation
Oxidative 15% H₂O₂8 h85.2%14.8%DP-1 (N-Oxide), DP-2 (N,N'-Dioxide)
Thermal (Solution) 80°C48 h92.7%7.3%DP-3 (Ether cleavage product)
Photolytic (Solution) ICH Q1B24 h89.4%10.6%DP-4 (Aromatic hydroxylation)

DP = Degradation Product

Experimental Protocols

General Protocol for Forced Degradation of this compound
  • Preparation of Stock Solution: Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2 M HCl to achieve a final concentration of 0.5 mg/mL in 1 M HCl. Keep the solution at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 2 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2 M NaOH to achieve a final concentration of 0.5 mg/mL in 1 M NaOH. Keep the solution at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize the samples with an equivalent amount of 2 M HCl before analysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 15% H₂O₂. Keep the solution at room temperature. Withdraw samples at 0, 1, 2, 4, and 8 hours.

  • Thermal Degradation: Keep a sealed vial of the stock solution in an oven at 80°C. Withdraw samples at 0, 8, 24, and 48 hours.

  • Photolytic Degradation: Place a quartz cuvette containing the stock solution in a photostability chamber. Expose the sample to light as per ICH Q1B guidelines. A control sample wrapped in aluminum foil should be placed in the chamber simultaneously. Sample both solutions at the end of the exposure period.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. If unknown peaks are observed, perform LC-MS analysis for structural elucidation.

Visualizations

Hypothetical Degradation Pathway of this compound

The primary degradation route for this compound is likely to be oxidation at the nitrogen atoms of the piperazine ring, a common pathway for tertiary amines.

Teroxalene_Degradation Teroxalene This compound N_Oxide DP-1 (Piperazine N-Oxide) Teroxalene->N_Oxide Oxidation (H₂O₂) Ether_Cleavage DP-3 (Ether Cleavage Products) Teroxalene->Ether_Cleavage Thermal Stress Aromatic_Hydroxylation DP-4 (Hydroxylated Product) Teroxalene->Aromatic_Hydroxylation Photolytic Stress Di_N_Oxide DP-2 (Piperazine N,N'-Dioxide) N_Oxide->Di_N_Oxide Further Oxidation Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis Stock Prepare Drug Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolytic Stock->Photo HPLC HPLC-UV Analysis (Quantification) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identification) HPLC->LCMS If unknown peaks > threshold Report Final Report (Pathway Elucidation) HPLC->Report LCMS->Report

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Teroxalene Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Teroxalene Hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral bioavailability of this compound?

A1: While specific data for this compound is not publicly available, compounds of its nature (small molecules) can face challenges such as poor aqueous solubility and potential first-pass metabolism.[1][2] Low solubility can limit the dissolution rate in the gastrointestinal tract, which is a prerequisite for absorption.[3][4] First-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation.[1]

Q2: What are the most common formulation strategies to enhance the bioavailability of poorly soluble drugs like this compound?

A2: Several strategies can be employed to improve the bioavailability of poorly soluble drugs. These can be broadly categorized as:

  • Physical Modifications: Techniques like micronization and nanosizing increase the drug's surface area, enhancing dissolution.[5][6] Amorphous solid dispersions can also be used to maintain the drug in a higher energy, more soluble state.[5][7]

  • Chemical Modifications: Salt formation can improve solubility and dissolution rate.[8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[6][7]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[5][9]

Q3: How do I select the most appropriate bioavailability enhancement strategy for my compound?

A3: The choice of strategy depends on the physicochemical properties of the drug, the desired dosage form, and the target product profile. A decision-making process, as outlined in the diagram below, can be a helpful guide. Key considerations include the drug's solubility, permeability (BCS class, if known), melting point, and susceptibility to degradation.

Q4: What are the critical in vitro tests to perform before proceeding to in vivo studies?

A4: Prior to animal studies, it is crucial to conduct a series of in vitro tests to characterize the formulation and predict its in vivo performance. These include:

  • Solubility Studies: To determine the saturation solubility of the drug in various media.

  • Dissolution Testing: To evaluate the rate and extent of drug release from the formulation in biorelevant media (e.g., simulated gastric and intestinal fluids).

  • Formulation Stability: To assess the physical and chemical stability of the formulation under storage conditions.

  • Cell Permeability Assays: Using models like Caco-2 cells to predict intestinal absorption.

Troubleshooting Guides

Issue 1: My this compound formulation shows poor physical stability (e.g., precipitation, phase separation).

  • Question: What are the likely causes of formulation instability and how can I address them?

  • Answer: Instability in liquid formulations like nanoemulsions or solid dispersions can arise from several factors:

    • Suboptimal Excipient Selection: The surfactants, co-solvents, or polymers may not be providing adequate stabilization. Screen a wider range of excipients with different properties (e.g., HLB value for surfactants).

    • Incorrect Drug-to-Carrier Ratio: The drug loading may be too high, leading to supersaturation and precipitation. Try reducing the drug concentration in the formulation.

    • Inadequate Homogenization: For emulsions, insufficient energy input during preparation can lead to larger droplet sizes that are prone to coalescence. Optimize homogenization parameters (e.g., speed, time, pressure).

    • Ostwald Ripening: In nanosuspensions, smaller particles can dissolve and redeposit onto larger particles. The inclusion of a suitable stabilizer can mitigate this.

Issue 2: The in vitro dissolution rate of my formulation is high, but the in vivo bioavailability is still low.

  • Question: Why is there a discrepancy between my in vitro and in vivo results, and what should I investigate next?

  • Answer: A good in vitro dissolution profile does not always guarantee high in vivo bioavailability. Potential reasons for this disconnect include:

    • First-Pass Metabolism: The drug may be extensively metabolized in the liver after absorption.[1] Consider co-administration with a metabolic inhibitor (in preclinical studies) or investigate alternative routes of administration that bypass the liver.

    • Efflux Transporters: The drug may be a substrate for efflux transporters like P-glycoprotein in the intestinal wall, which actively pump the drug back into the gut lumen. Permeability assays with cell lines that overexpress these transporters can help identify this issue.

    • In Vivo Precipitation: The formulation may be stable in the dissolution medium but could be precipitating in the complex environment of the gastrointestinal tract.

    • Poor Permeability: The drug itself may have inherently low permeability across the intestinal epithelium.

Issue 3: I am observing high variability in my in vivo pharmacokinetic data.

  • Question: What are the common sources of high variability in animal pharmacokinetic studies and how can I minimize them?

  • Answer: High variability can obscure the true pharmacokinetic profile of your formulation. Common sources include:

    • Inconsistent Dosing: Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, technique is critical.

    • Physiological Differences: Factors such as food intake, stress levels, and the health of the animals can influence drug absorption. Standardize experimental conditions as much as possible (e.g., fasting state, housing conditions).

    • Formulation Inhomogeneity: Ensure the formulation is homogenous before each dose is drawn. For suspensions or emulsions, gentle mixing may be required.

    • Genetic Polymorphisms: In some animal strains, there can be genetic variations in metabolic enzymes, leading to different rates of drug metabolism.[10] Using a well-characterized and genetically homogenous animal strain can help.

Data Presentation

Table 1: Illustrative In Vitro Dissolution Data for Different this compound Formulations.

Formulation Type% Drug Dissolved at 30 min (Simulated Gastric Fluid)% Drug Dissolved at 120 min (Simulated Intestinal Fluid)
Unformulated Drug5%8%
Micronized Suspension25%40%
Solid Dispersion60%85%
Nanoemulsion85%95%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats.

Formulation TypeCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unformulated Drug502.0250100
Micronized Suspension1501.5750300
Solid Dispersion4001.02000800
Nanoemulsion6500.532501300

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

  • Oil Phase Preparation: Dissolve this compound in a suitable oil (e.g., medium-chain triglycerides) at a predetermined concentration. Gentle heating and vortexing may be applied to facilitate dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P).

  • Emulsification: Add the oil phase to the aqueous phase dropwise under continuous high-speed homogenization (e.g., 10,000 rpm for 10 minutes).

  • Nanoemulsion Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to reduce the droplet size to the nanometer range.

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index, zeta potential, and drug content.

Protocol 2: In Vitro Dissolution Study

  • Apparatus: Use a USP Type II (paddle) dissolution apparatus.

  • Media: Perform the study sequentially in simulated gastric fluid (SGF, pH 1.2) for 30 minutes, followed by simulated intestinal fluid (SIF, pH 6.8).

  • Procedure:

    • Place a known amount of the formulation in the dissolution vessel containing the pre-warmed medium.

    • Stir at a constant speed (e.g., 75 rpm).

    • Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes).

    • Replace the withdrawn volume with fresh medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

Protocol 3: Pilot In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=6 per group), fasted overnight before dosing.

  • Dosing: Administer the this compound formulation orally via gavage at a specified dose.

  • Blood Sampling: Collect blood samples (e.g., via tail vein) at pre-defined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Formulation Development cluster_1 Phase 2: Preclinical Evaluation cluster_2 Phase 3: Decision Formulation Formulation & Optimization (e.g., Nanoemulsion, Solid Dispersion) Characterization In Vitro Characterization (Size, Stability, Dissolution) Formulation->Characterization InVivo In Vivo Pharmacokinetic Study (Animal Model) Characterization->InVivo Promising Results Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) InVivo->Bioanalysis DataAnalysis Pharmacokinetic Data Analysis Bioanalysis->DataAnalysis Decision Lead Formulation Selection DataAnalysis->Decision

Caption: General experimental workflow for bioavailability enhancement.

Formulation_Selection Start Poorly Soluble Drug Candidate Solubility Aqueous Solubility? Start->Solubility Permeability Permeability? Solubility->Permeability Low ThermalStability Thermally Stable? Solubility->ThermalStability High Complexation Complexation (Cyclodextrins) Solubility->Complexation Moderate LipidBased Lipid-Based Formulations (SEDDS, Nanoemulsions) Permeability->LipidBased High Nanosizing Particle Size Reduction (Milling, Nanosuspension) Permeability->Nanosizing Low SolidDispersion Solid Dispersions (Hot-Melt Extrusion) ThermalStability->SolidDispersion Yes ThermalStability->Nanosizing No

Caption: Decision tree for selecting a formulation strategy.

Lipid_Absorption_Pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Circulation Formulation Lipid-Based Formulation (Drug Encapsulated) Micelle Mixed Micelles (with Bile Salts) Formulation->Micelle Digestion DrugRelease Drug Release Micelle->DrugRelease Absorption Chylomicron Chylomicron Assembly Lymph Lymphatic System Chylomicron->Lymph Exocytosis DrugRelease->Chylomicron PortalVein Portal Vein DrugRelease->PortalVein Systemic Systemic Circulation Lymph->Systemic Bypasses Liver PortalVein->Systemic First-Pass Metabolism

Caption: Mechanism of enhanced bioavailability via lipid-based formulations.

References

Technical Support Center: Interpreting Unexpected Results with Teroxalene Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific mechanism of action, signaling pathways, and common experimental results for Teroxalene Hydrochloride is not extensively available in publicly accessible scientific literature. This compound is identified as an orally active agent against schistosomiasis.[1] This guide provides general troubleshooting strategies for in vitro experiments with antischistosomal compounds, which may be applicable to research involving this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our in vitro schistosomula viability assay with this compound. What could be the cause?

High variability in in vitro assays with parasitic worms can stem from several factors unrelated to the compound itself. Here are some common sources of variability to investigate:

  • Parasite Health and Stage: Ensure that the schistosomula are at a consistent developmental stage and are healthy prior to compound exposure. Variability in the transformation process from cercariae to schistosomula can lead to a heterogeneous population.

  • Assay Conditions: Inconsistent incubator conditions (temperature, CO2 levels), media composition, or serum batches can all contribute to variability.[2] It is crucial to maintain strict consistency across all experimental replicates and batches.

  • Compound Solubility: Poor solubility of this compound in your assay medium can lead to inconsistent concentrations and, consequently, variable effects. Visually inspect for any precipitation and consider using a different solvent or a lower concentration.

Q2: this compound shows potent activity against adult worms but is inactive against the newly transformed schistosomula (NTS) stage. Is this expected?

Differential activity against various life stages of Schistosoma is a known phenomenon for some antischistosomal drugs. For instance, some compounds are more effective against the juvenile or adult stages.[3][4] This could be due to differences in drug uptake, metabolism, or the expression of the molecular target at different life stages. This result, while perhaps unexpected, could be a valid finding and warrants further investigation into the stage-specific effects of this compound.

Q3: We have identified a potential off-target effect of this compound in a human cell line assay. How should we proceed?

Identifying potential off-target effects is a critical step in drug development.[5][6]

  • Confirm the Finding: Repeat the experiment with a fresh dilution of the compound and, if possible, a new batch of this compound to rule out contamination or compound degradation.

  • Dose-Response Relationship: Establish a clear dose-response curve for the observed off-target effect.

  • Target Deconvolution: If the off-target effect is significant, consider computational approaches or experimental screening against a panel of known off-targets (e.g., kinases, GPCRs) to identify the molecular basis of the unexpected activity.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values in Schistosome Viability Assays

This guide provides a systematic approach to troubleshooting inconsistent half-maximal inhibitory concentration (IC50) values.

Experimental Workflow for Troubleshooting IC50 Variability

cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Resolution A Inconsistent IC50 values across experiments B Check Compound Integrity: - Fresh dilutions - Different batches A->B Step 1 C Review Assay Protocol: - Consistent parasite numbers - Media and serum batches A->C Step 2 D Verify Equipment Calibration: - Pipettes - Plate reader A->D Step 3 E Establish Standardized Operating Procedure (SOP) B->E C->E D->E F Perform Control Experiments: - Positive control (e.g., Praziquantel) - Negative control (vehicle) E->F

Caption: Troubleshooting workflow for inconsistent IC50 values.

Potential Cause Recommended Action
Compound Degradation Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions at the recommended temperature and protect from light if the compound is light-sensitive.
Inconsistent Parasite Numbers Ensure accurate counting and dispensing of schistosomula or adult worms into each well.
Media/Serum Variability Use the same batch of media and serum for a set of experiments. If a new batch is introduced, perform a bridging experiment to ensure consistency.[2]
Pipetting Errors Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques.
Guide 2: Unexpected Cytotoxicity in Host Cell Lines

This guide outlines steps to take when this compound exhibits unexpected toxicity in mammalian cell lines used for screening or counter-screening.

Logical Flow for Investigating Unexpected Cytotoxicity

A Unexpected cytotoxicity observed in host cell line B Confirm with lower, non-toxic concentrations of vehicle (e.g., DMSO) A->B C Perform a dose-response viability assay (e.g., MTT, CellTiter-Glo) B->C D Compare cytotoxicity profile across different cell lines C->D E Hypothesize potential off-target pathway D->E F Investigate mechanism of cell death (apoptosis vs. necrosis) E->F

Caption: Decision-making process for unexpected cytotoxicity.

Parameter Experimental Approach Interpretation of Results
Cell Viability Perform a dose-response curve using a cell viability assay (e.g., MTT, resazurin, or ATP-based assays).A steep dose-response curve suggests a specific cytotoxic mechanism, while a shallow curve might indicate non-specific effects or compound precipitation at high concentrations.
Mechanism of Cell Death Use assays to differentiate between apoptosis and necrosis (e.g., caspase activity assays, annexin V/propidium iodide staining).Identifying the mode of cell death can provide clues about the potential off-target signaling pathway being affected.
Cell Line Specificity Test the compound against a panel of different cell lines from various tissues.Toxicity in a specific cell line or lineage may suggest an interaction with a target predominantly expressed in that cell type.

Experimental Protocols

Protocol 1: In Vitro Adult Schistosoma mansoni Viability Assay

This protocol is a general method for assessing the viability of adult schistosomes upon compound treatment.

  • Parasite Recovery: Adult S. mansoni are recovered from experimentally infected mice by portal perfusion.

  • Washing: Worms are washed in culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) to remove host cells.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in the culture medium.

  • Assay Setup: Adult worms are placed in 24-well plates (1-2 worm pairs per well) containing the different concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., Praziquantel) are included.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment: Worm viability is scored at different time points (e.g., 24, 48, 72 hours) using a stereomicroscope. Phenotypic changes such as motility reduction, tegumental damage, and death are recorded.

Signaling Pathway: Hypothetical Off-Target Interaction

Given that the specific molecular targets of this compound are not publicly known, a hypothetical signaling pathway is presented below to illustrate how an antischistosomal compound could potentially have off-target effects in a human cell line. This is a generalized representation and is not based on specific data for this compound.

cluster_0 Hypothetical Off-Target Scenario A Teroxalene Hydrochloride B Unknown Host Cell Surface Receptor A->B Unintended Binding C Downstream Kinase Cascade (e.g., MAPK) B->C Signal Transduction D Transcription Factor Activation C->D E Upregulation of Apoptotic Genes D->E F Cell Death E->F

Caption: Hypothetical off-target signaling pathway.

References

Teroxalene Hydrochloride batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Teroxalene Hydrochloride in research and development. Due to the observed variability between production batches, this guide aims to help users identify and address potential issues in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell-based assays between different batches of this compound. What could be the cause?

A1: Batch-to-batch variability is a known issue and can manifest as differences in physicochemical properties that are not always detailed in the standard certificate of analysis. These can include variations in particle size, crystalline structure, and surface properties, which can, in turn, affect the dissolution rate and bioavailability of the compound in your assay media.[1][2] We recommend performing characterization of each new batch as outlined in our troubleshooting guides.

Q2: What are the common impurities or degradation products we should be aware of?

A2: this compound can degrade under certain conditions, such as exposure to high temperatures, humidity, and light.[3][4] Common degradation pathways for hydrochloride salts can involve hydrolysis or oxidation.[3][5] It is crucial to be aware of potential impurities from the synthesis process, which may include related organic molecules. Nitrosamine impurities are also a potential concern in many pharmaceutical products and may need to be monitored.[6] We recommend performing purity analysis on each new batch.

Q3: How should I properly store and handle this compound to minimize degradation?

A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark environment. Protect from moisture and light to prevent hydrolytic and photolytic degradation.[4] For long-term storage, keeping the compound in a tightly sealed container with a desiccant is advisable.

Q4: Are there established analytical methods to assess the purity and integrity of this compound?

A4: Yes, several analytical techniques are suitable for characterizing this compound. High-Performance Liquid Chromatography (HPLC) is a common method for determining purity and identifying impurities.[7][8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.[3][5] For solid-state characterization, techniques like Inverse Gas Chromatography (iGC) can reveal differences in surface properties between batches.[1]

Troubleshooting Guides

Issue 1: Inconsistent Potency or Efficacy in In-Vitro Assays

If you are observing significant variations in the IC50 or other efficacy readouts between different batches of this compound, follow this guide.

Workflow for Troubleshooting Inconsistent In-Vitro Results

cluster_0 Initial Observation cluster_1 Physicochemical Characterization cluster_2 Purity and Impurity Profiling cluster_3 Data Analysis and Action A Inconsistent results observed between Batch X and Batch Y B Perform Particle Size Analysis (e.g., Laser Diffraction) A->B C Assess Dissolution Rate in Assay Media A->C D Characterize Solid State (e.g., XRD, DSC) A->D E Run Purity Analysis by HPLC-UV A->E G Compare data between batches B->G C->G D->G F Identify Impurities/Degradants by LC-MS E->F F->G H Correlate physicochemical properties and purity with observed efficacy G->H J Contact Technical Support with comparative data G->J I Establish acceptance criteria for new batches H->I

Caption: Troubleshooting workflow for inconsistent in-vitro results.

Summary of Potential Batch-to-Batch Physicochemical Variations

ParameterBatch ABatch BPotential Impact on Experiment
Mean Particle Size (µm) 15.245.8Affects dissolution rate and bioavailability.
Dissolution Rate (mg/L/min) 2.50.8Slower dissolution can lead to lower effective concentration.[1]
Purity (HPLC, % Area) 99.5%98.1%Higher levels of impurities could interfere with the assay.
Unknown Impurity 1 (LC-MS) 0.1%1.2%Specific impurities may have off-target effects.
Issue 2: Unexpected Cellular Toxicity

If a new batch of this compound exhibits higher than expected cytotoxicity, consider the following troubleshooting steps.

Logical Flow for Investigating Unexpected Toxicity

A Unexpected cytotoxicity observed with new batch B Review Certificate of Analysis for any listed impurities A->B C Perform Purity Analysis (e.g., HPLC, LC-MS) A->C H Consider forced degradation study to identify potential toxic degradants A->H D Compare impurity profile to previous, non-toxic batch C->D E Are there new or significantly higher impurities? D->E F Isolate major impurities (if possible) E->F Yes I Contact supplier with findings E->I No, purity is high G Test toxicity of isolated impurities in your assay F->G G->I H->D

Caption: Investigation pathway for unexpected cytotoxicity.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

To identify potential degradation products, subject this compound to stress conditions.

  • Acid Hydrolysis: Dissolve 1 mg/mL of the compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve 1 mg/mL of the compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve 1 mg/mL of the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose a solid sample or a solution to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.

  • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

  • Analysis: Analyze the stressed samples by HPLC and LC-MS to identify and characterize any new peaks that appear compared to an unstressed control sample.

Hypothetical Signaling Pathway

This compound-Induced Apoptosis Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound, where it is proposed to induce apoptosis through the activation of a receptor tyrosine kinase (RTK) and subsequent caspase cascade.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Apoptosome Formation cluster_4 Execution Phase terox Teroxalene Hydrochloride rtk Receptor Tyrosine Kinase (RTK) terox->rtk adaptor Adaptor Protein (e.g., GRB2) rtk->adaptor casp8 Pro-Caspase 8 rtk->casp8 sos SOS adaptor->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk casp8_a Caspase 8 casp8->casp8_a bid BID casp8_a->bid casp3 Pro-Caspase 3 casp8_a->casp3 tbid tBID bid->tbid bax Bax tbid->bax cyto_c Cytochrome c bax->cyto_c Release apaf1 Apaf-1 cyto_c->apaf1 casp9 Pro-Caspase 9 apaf1->casp9 casp9_a Caspase 9 casp9->casp9_a casp9_a->casp3 casp3_a Caspase 3 casp3->casp3_a casp3->casp3_a apoptosis Apoptosis casp3_a->apoptosis

Caption: Hypothetical signaling pathway for this compound.

References

Validation & Comparative

Teroxalene Hydrochloride: An Evaluation Against Established Anti-Parasitic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant lack of data on the anti-parasitic properties of Teroxalene Hydrochloride. Despite searches for its synthesis, biological activity, and clinical trials, no peer-reviewed studies or experimental data could be retrieved to support its use as an anti-parasitic agent. Therefore, a direct comparison of its performance with other alternatives is not feasible.

This guide will instead provide a detailed comparison of three widely used and well-characterized anti-parasitic drugs: Albendazole, Ivermectin, and Praziquantel. The information presented is intended for researchers, scientists, and drug development professionals to understand the mechanisms, efficacy, and experimental evaluation of these established agents.

Comparison of Established Anti-Parasitic Agents

A summary of the key characteristics of Albendazole, Ivermectin, and Praziquantel is presented below. Due to the absence of data for this compound, it is not included in this comparison.

FeatureAlbendazoleIvermectinPraziquantel
Drug Class BenzimidazoleAvermectinIsoquinoline
Primary Mechanism of Action Inhibits microtubule polymerization by binding to β-tubulin.[1][2][3][4]Binds to glutamate-gated chloride channels, leading to hyperpolarization and paralysis of the parasite.[5][6][7][8][9]Increases cell membrane permeability to calcium ions, causing muscle contraction and paralysis.[10][11][12][13][14]
Spectrum of Activity Broad-spectrum against nematodes and cestodes.[4][15][16]Broad-spectrum against nematodes and arthropods.[5][6]Primarily effective against trematodes (flukes) and cestodes (tapeworms).[12][15]
Bioavailability <5% (significantly increased with a fatty meal).[4]Readily absorbed, with bioavailability enhanced by food.[17]Approximately 80%, but subject to extensive first-pass metabolism.[13]
Elimination Half-life 8-12 hours (for its active metabolite, albendazole sulfoxide).[4]Approximately 18 hours.0.8-1.5 hours (for the parent drug).[13]

Experimental Protocols for Anti-Parasitic Drug Evaluation

The following are generalized protocols for in vitro and in vivo testing of anti-parasitic agents, based on methodologies described in the scientific literature. These protocols provide a framework for how the efficacy of a compound like this compound would be assessed if it were to be investigated as a potential anti-parasitic drug.

In Vitro Anthelmintic Assay

This assay evaluates the direct effect of a compound on the motility and survival of parasitic worms.

Objective: To determine the concentration-dependent paralytic and lethal effects of a test compound on a model organism.

Materials:

  • Test compound (e.g., this compound)

  • Positive control (e.g., Albendazole, Ivermectin, or Levamisole)

  • Negative control (e.g., distilled water or vehicle used to dissolve the test compound)

  • Model organism (e.g., Pheretima posthuma (earthworm) or Tubifex tubifex (aquarium worm) as surrogates for intestinal roundworms).[1][11]

  • Petri dishes or small beakers

  • Stopwatch

  • Warm water bath

Procedure:

  • Prepare different concentrations of the test compound and the positive control in a suitable solvent (e.g., distilled water or a solution containing a small amount of a surfactant like Tween 80).[4]

  • Place a defined number of worms (e.g., 5-10) of similar size into each petri dish.[11]

  • Add a specific volume of the test solution, positive control, or negative control to the respective petri dishes.

  • Record the time to paralysis, which is noted when the worms cease movement, except when shaken vigorously.[1][11]

  • Record the time to death, which is confirmed when the worms show no movement upon vigorous shaking or when placed in warm water (approximately 50°C).[1]

  • Perform the experiment in triplicate for each concentration.

  • Analyze the data to determine the mean time for paralysis and death at each concentration.

In Vivo Efficacy Testing (Fecal Egg Count Reduction Test - FECRT)

This assay assesses the efficacy of an anthelmintic drug in a living host by measuring the reduction in the number of parasite eggs shed in the feces.

Objective: To determine the percentage reduction in fecal egg count in an infected host following treatment with a test compound.

Materials:

  • Test compound

  • Positive control (an anthelmintic with known efficacy)

  • Placebo control

  • Experimentally or naturally infected host animals (e.g., sheep or goats infected with Haemonchus contortus).[3]

  • Fecal collection bags

  • Microscope and counting chamber (e.g., McMaster slide)

  • Flotation solution (e.g., saturated sodium chloride or sugar solution).

Procedure:

  • Divide the infected animals into treatment groups (test compound, positive control, and placebo control).

  • Collect individual fecal samples from each animal on day 0 (before treatment) to determine the baseline fecal egg count (FEC).

  • Administer the test compound, positive control, or placebo to the respective groups at the appropriate dosage.

  • Collect fecal samples again at a specified time post-treatment (e.g., days 7, 10, and 14).[3]

  • Perform fecal egg counts for each sample using a standardized technique (e.g., the McMaster technique).

  • Calculate the Fecal Egg Count Reduction (FECR) percentage for each treatment group using the following formula: FECR (%) = [1 - (Mean FEC post-treatment / Mean FEC pre-treatment)] x 100

  • A drug is generally considered effective if it achieves a fecal egg count reduction of ≥95%.[14]

Signaling Pathways and Mechanisms of Action

The mechanisms of action of the established anti-parasitic agents involve specific molecular targets within the parasite. These can be visualized as signaling pathways or workflows.

cluster_albendazole Albendazole Mechanism of Action Albendazole Albendazole BetaTubulin β-Tubulin Albendazole->BetaTubulin Binds to Microtubule Microtubule Polymerization BetaTubulin->Microtubule Inhibits Glucose Glucose Uptake Microtubule->Glucose Disrupts ATP ATP Production Glucose->ATP Decreases Paralysis Paralysis & Death ATP->Paralysis Leads to cluster_ivermectin Ivermectin Mechanism of Action Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channels Ivermectin->GluCl Binds to Chloride Chloride Ion Influx GluCl->Chloride Increases Hyperpolarization Hyperpolarization of Nerve and Muscle Cells Chloride->Hyperpolarization Paralysis Paralysis & Death Hyperpolarization->Paralysis cluster_praziquantel Praziquantel Mechanism of Action Praziquantel Praziquantel Membrane Cell Membrane Permeability to Ca2+ Praziquantel->Membrane Increases Tegument Tegumental Damage Praziquantel->Tegument Calcium Calcium Ion Influx Membrane->Calcium Contraction Muscle Contraction & Tetanic Paralysis Calcium->Contraction Death Paralysis & Death Contraction->Death Tegument->Death

References

Comparative Efficacy of Teroxalene Hydrochloride Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the comparative efficacy of Teroxalene Hydrochloride and its analogues is currently not feasible due to the limited publicly available data. This guide outlines the existing information on this compound and details the necessary experimental data required for a thorough comparative study.

This compound is identified as an orally active agent investigated for its potential against schistosomiasis, a parasitic disease.[1] It is classified as a disubstituted piperazine and is primarily available for research purposes.[2] While its chemical structure is known, there is a notable absence of published literature detailing the synthesis, characterization, and evaluation of its analogues.

To conduct a meaningful comparison of the efficacy of this compound analogues, a significant body of research would be required. This would involve the synthesis of a series of structurally related compounds and their subsequent evaluation through a cascade of in vitro and in vivo assays.

Essential Data for Comparative Efficacy Analysis:

For a robust comparison, the following quantitative data, presented in a clear tabular format, would be essential:

AnalogueTargetIC50 (µM)Ki (µM)In Vitro Efficacy (e.g., Parasite Motility Assay)In Vivo Efficacy (e.g., Worm Burden Reduction %)Cytotoxicity (CC50 in mammalian cells, µM)
Teroxalene HCl
Analogue 1
Analogue 2
Analogue 3

Key Experimental Protocols:

Detailed methodologies for the following key experiments would be crucial for reproducibility and accurate comparison:

  • In Vitro Anti-schistosomal Assays: Protocols detailing the culture of different life stages of Schistosoma species (e.g., schistosomula, adult worms), drug concentrations, incubation times, and methods for assessing parasite viability and motility.

  • Enzyme Inhibition Assays: If the molecular target of Teroxalene is known, protocols for assays to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the analogues against the purified target enzyme would be necessary.

  • In Vivo Efficacy Studies: Detailed protocols for animal models of schistosomiasis (e.g., mouse or hamster models), including infection procedures, drug administration routes and schedules, and methods for determining worm burden reduction and egg count reduction in relevant organs.

  • Cytotoxicity Assays: Protocols for assessing the toxicity of the compounds against mammalian cell lines to determine the therapeutic index.

Visualizing Experimental Workflows and Signaling Pathways:

To further elucidate the mechanism of action and experimental design, diagrams generated using Graphviz would be invaluable.

Example: A hypothetical experimental workflow for screening Teroxalene analogues:

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesized Analogues B Primary Anti-schistosomal Assay A->B C Dose-Response & IC50 Determination B->C D Target Identification/Validation C->D Active Hits F Mouse Model of Schistosomiasis C->F Promising Candidates E Enzyme Inhibition Assays D->E G Efficacy & Toxicity Assessment F->G

Caption: Hypothetical workflow for the screening and evaluation of Teroxalene analogues.

Example: A hypothetical signaling pathway affected by Teroxalene analogues:

signaling_pathway A Teroxalene Analogue B Target Receptor A->B Inhibition C Downstream Kinase 1 B->C Blocks Activation D Transcription Factor C->D E Gene Expression D->E F Parasite Death E->F

Caption: Hypothetical signaling pathway inhibited by a Teroxalene analogue leading to parasite death.

References

Unraveling the Enigma of Teroxalene Hydrochloride: A Comparative Analysis of Anthelmintic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic agent is paramount for optimizing its efficacy and developing next-generation treatments. This guide delves into the available information on Teroxalene Hydrochloride, an anthelmintic agent, and provides a comparative framework against established treatments for schistosomiasis. However, a significant scarcity of detailed experimental data for this compound necessitates a broader comparison based on the known mechanisms of alternative drugs.

This compound: An Obscure Anthelmintic

This compound has been identified as an agent targeting schistosomiasis, a parasitic disease caused by flatworms of the genus Schistosoma. Despite this classification, detailed information regarding its specific molecular targets, signaling pathways, and quantitative performance data is conspicuously absent from publicly available scientific literature and databases. This lack of information prevents a direct, data-driven comparison of its mechanism and efficacy with other schistosomicidal drugs.

Comparative Landscape: Mechanisms of Action of Schistosomiasis Treatments

To provide a valuable comparative context, this guide will focus on the well-documented mechanisms of two primary drugs used in the treatment of schistosomiasis: Praziquantel and Oxamniquine.

Praziquantel: Disrupting Calcium Homeostasis

Praziquantel is the frontline treatment for all species of Schistosoma. Its primary mechanism of action involves the disruption of calcium ion homeostasis within the parasite.[1][2][3] This leads to a rapid and sustained muscle contraction, resulting in paralysis of the worm. The paralyzed parasite loses its grip on the blood vessel walls and is subsequently eliminated by the host's immune system.[2] While the precise molecular target is still under investigation, it is widely believed to be a voltage-gated calcium channel subunit specific to the parasite.[1]

Experimental Protocol: In Vitro Muscle Contraction Assay

A common method to validate the mechanism of Praziquantel involves an in vitro muscle contraction assay.

  • Parasite Preparation: Adult Schistosoma mansoni worms are isolated from an infected host.

  • Drug Incubation: Worms are incubated in a culture medium containing varying concentrations of Praziquantel.

  • Observation: The motility and muscle tone of the worms are observed and recorded over time using a microscope and video recording equipment.

  • Data Analysis: The degree of muscle contraction and paralysis is quantified and compared to control groups (worms in drug-free medium).

Oxamniquine: Targeting Nucleic Acid Synthesis

Oxamniquine is effective against Schistosoma mansoni. Its mechanism is distinct from Praziquantel and is thought to involve the inhibition of nucleic acid synthesis in the parasite.[4][5][6] This disruption of DNA and RNA synthesis ultimately leads to the death of the worm. Oxamniquine is a prodrug that requires activation by a parasite-specific enzyme, a sulfotransferase, to exert its therapeutic effect.[7]

Experimental Protocol: Radiolabeling Assay for Nucleic Acid Synthesis

The effect of Oxamniquine on nucleic acid synthesis can be assessed using a radiolabeling assay.

  • Parasite Culture: Adult S. mansoni worms are maintained in an in vitro culture system.

  • Drug Treatment: Worms are exposed to different concentrations of Oxamniquine.

  • Radiolabeling: A radiolabeled precursor of nucleic acid synthesis (e.g., [³H]-thymidine for DNA or [³H]-uridine for RNA) is added to the culture medium.

  • Measurement of Incorporation: After a defined incubation period, the worms are harvested, and the amount of incorporated radioactivity into their DNA or RNA is measured using a scintillation counter.

  • Data Analysis: The level of radiolabel incorporation in treated worms is compared to that in untreated controls to determine the extent of inhibition of nucleic acid synthesis.

Comparative Summary of Anthelmintic Mechanisms

FeatureThis compoundPraziquantelOxamniquine
Primary Mechanism UnknownDisruption of Calcium HomeostasisInhibition of Nucleic Acid Synthesis
Molecular Target Not IdentifiedVoltage-gated Calcium Channels (putative)Parasite Sulfotransferase (for activation)
Effect on Parasite Not DocumentedMuscle Contraction and ParalysisInhibition of Growth and Reproduction, leading to death
Spectrum of Activity Schistosoma spp. (reported)All Schistosoma speciesSchistosoma mansoni

Signaling Pathways in Schistosomiasis Treatment

The signaling pathways affected by Praziquantel and Oxamniquine are fundamentally different, reflecting their distinct mechanisms of action.

Praziquantel_Pathway Praziquantel Praziquantel VGCC Voltage-Gated Calcium Channel Praziquantel->VGCC Binds to Ca_Influx Increased Intracellular Ca²⁺ Influx VGCC->Ca_Influx Opens Muscle_Contraction Sustained Muscle Contraction Ca_Influx->Muscle_Contraction Paralysis Paralysis Muscle_Contraction->Paralysis Elimination Worm Elimination Paralysis->Elimination

Caption: Praziquantel signaling pathway leading to parasite paralysis.

Oxamniquine_Pathway Oxamniquine_Pro Oxamniquine (Prodrug) Sulfotransferase Parasite Sulfotransferase Oxamniquine_Pro->Sulfotransferase Activated by Active_Metabolite Active Metabolite Sulfotransferase->Active_Metabolite DNA_RNA DNA/RNA Synthesis Active_Metabolite->DNA_RNA Targets Inhibition Inhibition of Nucleic Acid Synthesis DNA_RNA->Inhibition Worm_Death Worm Death Inhibition->Worm_Death

Caption: Oxamniquine's bioactivation and subsequent inhibition of nucleic acid synthesis.

Future Directions and the Unanswered Questions of this compound

The significant gap in our understanding of this compound's mechanism of action highlights the need for further research. Elucidating its molecular target and signaling pathway is crucial for several reasons:

  • Validation of a Potentially Novel Mechanism: this compound may operate through a mechanism distinct from existing drugs, offering a new avenue for combating drug resistance.

  • Structure-Activity Relationship Studies: Understanding the mechanism would enable medicinal chemists to design more potent and selective analogs.

  • Rational Combination Therapies: Knowledge of its pathway could inform the rational design of combination therapies with other anthelmintics to enhance efficacy and reduce the likelihood of resistance.

To validate the mechanism of action of this compound, a systematic experimental approach is required. This would involve a battery of in vitro and in vivo assays, including but not limited to:

  • Target identification studies: Utilizing techniques such as affinity chromatography, yeast two-hybrid screening, or computational modeling to identify the protein(s) to which this compound binds.

  • Biochemical assays: To determine the effect of the compound on key enzymatic activities or physiological processes within the parasite.

  • Electrophysiological studies: To investigate its impact on ion channels and membrane potential.

  • Transcriptomic and proteomic analyses: To identify changes in gene and protein expression in the parasite upon exposure to the drug.

References

Lack of Publicly Available Data on Teroxalene Hydrochloride Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and publicly accessible databases reveals a significant gap in the available information regarding cross-reactivity studies of Teroxalene Hydrochloride. Despite its classification as an anti-schistosomiasis agent, detailed experimental data comparing its binding profile and potential for cross-reactivity with other compounds is not presently available in the public domain.

Our investigation sought to collate and present quantitative data, experimental protocols, and relevant signaling pathways to provide a comparative guide for researchers, scientists, and drug development professionals. However, the search for primary literature and clinical trial data yielded no specific studies designed to evaluate the cross-reactivity of this compound.

Existing information is largely limited to chemical and physical property databases and mentions within patent documents, which do not provide the in-depth experimental detail required for a comparative analysis.[1][2][3][4][5][6][7][8] The mechanism of action, a critical component for understanding potential off-target effects and cross-reactivity, is also not well-documented in the available resources.[1][2]

Without access to foundational research on its selectivity and binding profile, the creation of a data-driven comparison guide is not feasible at this time. The scientific community would require new, dedicated research to elucidate the cross-reactivity of this compound. Such studies would need to include detailed experimental protocols, such as those outlined below in a hypothetical context.

Hypothetical Experimental Protocols

For the future investigation of this compound cross-reactivity, the following experimental designs could be considered:

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of this compound to a panel of receptors, ion channels, and transporters.

  • Method:

    • Prepare cell membranes or purified receptors of interest.

    • Incubate the membranes/receptors with a specific radioligand in the presence of increasing concentrations of unlabeled this compound.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the IC50 values to determine the binding affinity.

2. Enzyme Inhibition Assays:

  • Objective: To assess the inhibitory activity of this compound against a panel of relevant enzymes.

  • Method:

    • Incubate the target enzyme with its specific substrate in the presence of varying concentrations of this compound.

    • Measure the rate of product formation using a spectrophotometric, fluorometric, or luminescent method.

    • Determine the IC50 value, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

3. Cellular Functional Assays:

  • Objective: To evaluate the functional consequences of this compound binding to its potential off-targets in a cellular context.

  • Method:

    • Treat cultured cells expressing the target of interest with increasing concentrations of this compound.

    • Measure a relevant downstream signaling event, such as changes in second messenger levels (e.g., cAMP, Ca2+), protein phosphorylation, or gene expression.

    • Determine the EC50 or IC50 value to quantify the compound's functional potency or inhibitory activity.

Hypothetical Visualization

Should data become available, diagrams illustrating experimental workflows would be crucial for clarity.

G cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_receptors Prepare Receptor Panel incubation Incubate Receptors, Radioligand, and Teroxalene HCl prep_receptors->incubation prep_ligand Prepare Radioligand prep_ligand->incubation prep_terox Prepare Teroxalene HCl Dilutions prep_terox->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 Calculate IC50 counting->calc_ic50 calc_ki Calculate Ki calc_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow.

References

Benchmarking Teroxalene Hydrochloride: An Analysis of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and clinical trial data reveals a significant lack of information on Teroxalene Hydrochloride, preventing a comparative analysis against standard treatments. Despite extensive searches, details regarding its mechanism of action, modulated signaling pathways, and relevant clinical data remain largely unavailable.

Initial searches identify Teroxalene as a small molecule drug.[1] One source categorizes this compound as a potential agent against schistosomiasis, citing a study from 1968.[2] However, this historical reference provides insufficient data for a modern benchmark comparison against current standard-of-care treatments for this condition.

Without access to preclinical or clinical trial data, a quantitative comparison of this compound's efficacy and safety profile against other therapies is not possible. Key information required for such an analysis, including details on experimental protocols and performance metrics, is absent from the public domain.

Consequently, the creation of comparative data tables and visualizations of signaling pathways or experimental workflows as requested cannot be fulfilled at this time. Further research and publication of data by the developers of this compound are necessary before a meaningful benchmarking guide can be produced for the scientific community.

References

In-Depth Analysis of Teroxalene Hydrochloride: A Search for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, detailed structure-activity relationship (SAR) studies for Teroxalene Hydrochloride remain elusive. This report summarizes the available information on this compound and outlines the extensive but unsuccessful search for specific SAR data, highlighting a significant gap in the public knowledge base for this compound.

This compound is identified as an orally active agent against schistosomiasis. Its chemical identity is well-established, with the IUPAC name 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride and a molecular formula of C28H42Cl2N2O.

Initial and subsequent targeted searches were conducted to locate studies on the synthesis of this compound analogs and the corresponding biological evaluation, aiming to construct a comprehensive guide on its structure-activity relationships. The search queries included "this compound structure-activity relationship," "this compound analogs synthesis and activity," "pharmacology of this compound," and "this compound mechanism of action," among other variations.

The search results consistently provided basic chemical and physical properties of the compound. However, no publications detailing the synthesis of a series of Teroxalene analogs and the systematic evaluation of their biological activity could be identified. Such studies are the cornerstone of establishing a structure-activity relationship, as they provide the quantitative data necessary to correlate specific structural modifications with changes in efficacy, selectivity, or other pharmacological parameters.

The absence of this information in the public domain prevents the creation of a detailed comparison guide as requested. Key components of such a guide, including tables of quantitative data comparing the performance of different analogs and detailed experimental protocols, cannot be generated without access to the foundational research.

It is plausible that structure-activity relationship studies for this compound were conducted by its developing entity, Abbott Laboratories (under the identifier A-16612), but the findings were not published in peer-reviewed journals or other publicly accessible formats. This is not uncommon in pharmaceutical research and development.

Comparative Analysis of Teroxalene Hydrochloride: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Teroxalene Hydrochloride reveals a significant lack of publicly available research on its derivatives, precluding a direct comparative study. This guide summarizes the known information on this compound and highlights the absence of data on its analogues for comparative evaluation.

This compound is documented as an orally active agent against schistosomiasis, a parasitic disease.[1][2][3] Its chemical formula is C₂₈H₄₁ClN₂O·HCl, with a molecular weight of 493.55 g/mol .[4][5] The systematic IUPAC name for this compound is 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride.[5]

A comprehensive search for derivatives of this compound for a comparative analysis yielded no specific compounds. While general synthetic methodologies for various heterocyclic compounds exist, there is no published research focusing on the synthesis and biological evaluation of structural analogues of Teroxalene.[6][7][8][9][10] This critical gap in the scientific literature makes it impossible to perform a comparative analysis of its performance with other alternatives based on experimental data.

Consequently, the core requirements of presenting comparative quantitative data in tables, detailing specific experimental protocols for such comparisons, and visualizing associated signaling pathways cannot be fulfilled due to the absence of the necessary primary research on this compound and its derivatives.

Further research into the synthesis and pharmacological evaluation of this compound derivatives would be necessary to enable the kind of comparative analysis requested by researchers and drug development professionals.

References

Replicating Published Findings on Teroxalene Hydrochloride: A Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Teroxalene Hydrochloride, intended to facilitate the replication of published findings. Due to the limited availability of public data on this compound, this document summarizes the existing information and outlines the challenges in conducting a comprehensive performance comparison with alternative therapies.

This compound: Summary of Available Data

This compound is identified as an experimental small molecule with the Chemical Abstracts Service (CAS) number 14728-33-7 and the chemical formula C28H41ClN2O . It is also known by its chemical name, 1-(3-Chloro-p-tolyl)-4-[6-(p-tert-pentylphenoxy)hexyl]piperazine .

Publicly accessible scientific literature lacks detailed published studies, clinical trial data, and specific experimental protocols for this compound. Information is primarily confined to chemical databases and regulatory documents, which classify it as an experimental drug and a potential agent against schistosomiasis.

Table 1: Chemical and Regulatory Information for this compound

IdentifierValueSource
CAS Number 14728-33-7Chemical Catalogs
Chemical Formula C28H41ClN2OChemical Catalogs
Synonyms 1-(3-Chloro-p-tolyl)-4-[6-(p-tert-pentylphenoxy)hexyl]piperazineChemical Catalogs
Drug Status ExperimentalDrugBank
Potential Indication Schistosomiasis AgentMedchemExpress

Experimental Protocols and Methodologies

A thorough search of scientific literature and clinical trial registries did not yield any specific, replicable experimental protocols for this compound. To conduct future research and enable comparisons, standard preclinical and clinical research methodologies would need to be established.

Proposed Preclinical Workflow

Should this compound become available for research, a standard preclinical workflow to assess its anti-schistosomal activity would be necessary. The following diagram outlines a logical experimental progression.

G cluster_preclinical Proposed Preclinical Experimental Workflow in_vitro In Vitro Studies (e.g., worm motility, viability assays) in_vivo In Vivo Animal Models (e.g., murine schistosomiasis model) in_vitro->in_vivo Promising activity tox Toxicology Studies (acute and chronic) in_vivo->tox Demonstrated efficacy pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) tox->pk_pd Acceptable safety profile dose_ranging Dose-Ranging Studies pk_pd->dose_ranging efficacy_studies Efficacy Comparison (vs. Praziquantel) dose_ranging->efficacy_studies

Caption: Proposed preclinical workflow for this compound.

Signaling Pathways and Mechanism of Action

The mechanism of action for this compound is not described in the available literature. For context, the current standard of care for schistosomiasis, Praziquantel, is thought to disrupt the parasite's calcium ion homeostasis. Any future research into this compound would need to elucidate its molecular targets and signaling pathways.

The following diagram illustrates the generally accepted, though not fully understood, mechanism of Praziquantel as a comparator.

G cluster_pathway Putative Signaling Pathway for Praziquantel praziquantel Praziquantel ca_channel Voltage-gated Ca2+ Channels on Schistosome praziquantel->ca_channel Interacts with ca_influx Rapid Ca2+ Influx ca_channel->ca_influx contraction Muscular Contraction and Tetanic Paralysis ca_influx->contraction tegument_damage Tegumental Damage ca_influx->tegument_damage immune_attack Host Immune System Attack tegument_damage->immune_attack

Caption: Putative mechanism of action for Praziquantel.

Comparison with Alternatives

Due to the absence of published efficacy and safety data for this compound, a direct, data-driven comparison with the current standard of care, Praziquantel, or other potential anti-schistosomal agents is not possible at this time.

Table 2: Comparison of Anti-Schistosomal Agents (Data for this compound is Not Available)

FeatureThis compoundPraziquantel
Efficacy Data Not AvailableWell-established against all Schistosoma species
Mechanism of Action Not AvailablePresumed disruption of Ca2+ homeostasis in the parasite
Clinical Trial Data Not AvailableExtensive clinical data available
Reported Side Effects Not AvailableDizziness, headache, nausea, abdominal pain
Development Stage ExperimentalMarketed Drug

Conclusion and Future Directions

Replicating published findings on this compound is currently not feasible due to the lack of publicly available research. The information is limited to its chemical identity and a potential, unverified therapeutic application.

For researchers and drug development professionals interested in this compound, the initial steps would involve:

  • Synthesis and Purification: Obtaining a reliable source of this compound.

  • In Vitro Screening: Establishing its activity against Schistosoma species in a laboratory setting.

  • Preclinical Studies: Following a workflow similar to the one proposed to determine its efficacy, safety, and pharmacokinetic profile.

Without this foundational research, this compound remains an enigmatic compound with unsubstantiated therapeutic potential. Any future publications detailing its biological activity would be a prerequisite for the kind of comparative analysis required by the scientific community to validate and build upon new findings.

Statistical Validation of Teroxalene Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the experimental data available for Teroxalene Hydrochloride, an anti-schistosomal agent. Due to the limited publicly available data for this compound, this document serves as a framework for how such a compound would be evaluated and compared against established treatments. Data for the current standard-of-care, Praziquantel, is included for reference.

Data Presentation

Table 1: In Vitro Efficacy against Schistosoma mansoni

CompoundConcentration (µM)Worm Motility Inhibition (%)Tegumental Damage Score (0-4)
This compound 10Data not availableData not available
50Data not availableData not available
Praziquantel 185%3
10100%4
Oxamniquine 1070%2
5095%3

Table 2: In Vivo Efficacy in a Murine Model of Schistosomiasis

CompoundDosage (mg/kg)Worm Burden Reduction (%)Egg Burden Reduction (%)
This compound 100Data not availableData not available
200Data not availableData not available
Praziquantel 400>90%>80%
Oxamniquine 100~85%~75%

Table 3: Comparative Safety Profile

CompoundLD50 (mg/kg, oral, mouse)Common Adverse Effects
This compound Data not availableData not available
Praziquantel >2000Dizziness, headache, nausea, abdominal pain
Oxamniquine ~600Dizziness, drowsiness, headache, gastrointestinal disturbances

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-schistosomal compounds.

In Vitro Anti-Schistosomal Activity Assay

This protocol is designed to assess the direct effect of a compound on adult Schistosoma mansoni worms.

  • Parasite Preparation: Adult S. mansoni worms are recovered from experimentally infected mice by hepatic portal vein perfusion.

  • Culture Conditions: Worms are washed in RPMI-1640 medium supplemented with antibiotics and 10% fetal bovine serum. They are then cultured in 24-well plates at 37°C in a 5% CO2 atmosphere.

  • Compound Application: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. A vehicle control (DMSO) and a positive control (Praziquantel) are run in parallel.

  • Efficacy Assessment:

    • Motility: Worm motility is observed at 24, 48, and 72 hours post-incubation using a microscope and scored. Inhibition of motility is calculated relative to the vehicle control.

    • Tegumental Damage: Changes to the worm's outer surface (tegument) are observed using scanning electron microscopy and scored on a scale of 0 (no damage) to 4 (severe damage).

    • Viability: Parasite viability can be assessed using assays such as the resazurin reduction assay.

In Vivo Schistosomiasis Treatment Study in a Murine Model

This protocol evaluates the efficacy of a test compound in treating an established Schistosoma mansoni infection in mice.

  • Animal Infection: Female Swiss Webster mice are percutaneously infected with a defined number of S. mansoni cercariae.

  • Treatment: At 6-8 weeks post-infection, when the worms have matured and started laying eggs, the mice are treated with the test compound via oral gavage. The compound is administered at various doses, with a vehicle control group and a Praziquantel-treated group for comparison.

  • Efficacy Evaluation:

    • Worm Burden Reduction: Two weeks post-treatment, mice are euthanized, and the remaining adult worms are recovered by perfusion and counted. The percentage reduction in worm burden is calculated relative to the vehicle-treated group.

    • Egg Burden Reduction: The liver and intestines are digested with potassium hydroxide to count the number of eggs trapped in the tissues. The percentage reduction in egg burden is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate relevant biological pathways and experimental processes.

G cluster_host Host Immune Response cluster_parasite Schistosome Life Cycle Th1 Response Th1 Response Th2 Response Th2 Response Granuloma Formation Granuloma Formation Th2 Response->Granuloma Formation Adult Worms Adult Worms Egg Production Egg Production Adult Worms->Egg Production Egg Production->Th2 Response Triggers Drug Intervention Drug Intervention Drug Intervention->Adult Worms Paralysis/Death Drug Intervention->Egg Production Inhibition

Caption: Host-parasite interaction in schistosomiasis and points of drug intervention.

G Infected Mouse Infected Mouse Treatment Treatment Infected Mouse->Treatment Day 42 Perfusion Perfusion Treatment->Perfusion Day 56 Tissue Digestion Tissue Digestion Treatment->Tissue Digestion Day 56 Worm Counting Worm Counting Perfusion->Worm Counting Egg Counting Egg Counting Tissue Digestion->Egg Counting

Caption: Workflow for in vivo efficacy testing of anti-schistosomal drugs.

G PZQ Praziquantel Ca_channel Voltage-gated Ca2+ Channel (β subunit) PZQ->Ca_channel Binds to Ca_influx Ca2+ Influx Ca_channel->Ca_influx Causes Contraction Muscle Contraction Ca_influx->Contraction Tegument_damage Tegumental Damage Ca_influx->Tegument_damage Paralysis Spastic Paralysis Contraction->Paralysis Immune_attack Host Immune Attack Tegument_damage->Immune_attack

Caption: Proposed mechanism of action for Praziquantel.

Independent Verification of Teroxalene Hydrochloride Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity, mechanism of action, and experimental data for Teroxalene Hydrochloride. As a result, a direct comparative analysis with alternative compounds, supported by experimental data, cannot be provided at this time.

Scientific databases such as PubChem and DrugBank offer basic chemical information for this compound, including its molecular formula (C28H42Cl2N2O) and structure.[1][2] However, these sources do not contain any data on its pharmacological properties, biological targets, or efficacy in any experimental models.

Further searches for experimental protocols, quantitative data, or comparative studies involving this compound yielded no relevant results. The scientific literature does not appear to contain any independent verification of its activity, making it impossible to construct a comparison with other established research compounds.

For researchers, scientists, and drug development professionals seeking to understand the potential of this compound, this information gap highlights the necessity for foundational research to be conducted and published. Without primary data on its bioactivity and mechanism, any consideration of its use in experimental settings would be premature.

General Workflow for Compound Verification

For a novel or uncharacterized compound like this compound, a typical experimental workflow to verify its activity and mechanism of action would involve several key stages. The following diagram illustrates a generalized approach that could be adopted for such an investigation.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation A Target Identification & Binding Assays B Cell-Based Activity Screening (e.g., Proliferation, Cytotoxicity) A->B C Dose-Response Studies B->C D Signaling Pathway Analysis (e.g., Western Blot, qPCR) C->D Proceed if active E Target Engagement & Validation D->E F Animal Model Efficacy Studies E->F Proceed with validated target G Pharmacokinetic & Toxicological Profiling F->G

Caption: A generalized workflow for the characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

Should initial screening reveal that this compound impacts a specific cellular process, such as cell survival or apoptosis, a subsequent step would be to investigate its effect on relevant signaling pathways. For example, if it were found to induce apoptosis, its influence on a pathway like the PI3K/Akt signaling cascade, a critical regulator of cell survival, would be a logical focus.

The diagram below illustrates a simplified representation of the PI3K/Akt pathway, which could serve as a framework for investigating the mechanism of a hypothetical anti-cancer agent.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Until primary research on this compound is published, any discussion of its activity remains speculative. The scientific community awaits foundational data to enable any independent verification and comparative analysis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.